1-Fluoro-2-methylpropane
Description
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Structure
3D Structure
Properties
CAS No. |
359-00-2 |
|---|---|
Molecular Formula |
C4H9F |
Molecular Weight |
76.11 g/mol |
IUPAC Name |
1-fluoro-2-methylpropane |
InChI |
InChI=1S/C4H9F/c1-4(2)3-5/h4H,3H2,1-2H3 |
InChI Key |
WGCJTTUVWKJDAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-2-methylpropane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-methylpropane, also known as isobutyl fluoride (B91410), is a primary alkyl fluoride with the chemical formula C4H9F.[1][2] As a fluorinated organic compound, it holds interest in various chemical research and development sectors, including as a potential intermediate in the synthesis of more complex molecules. The presence of the highly electronegative fluorine atom significantly influences its physical and chemical properties, differentiating it from other isobutyl halides. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C4H9F | [1][2] |
| Molecular Weight | 76.11 g/mol | [1][2] |
| CAS Number | 359-00-2 | [1][3] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 22 °C | [4] |
| Melting Point | -110.8 °C (estimate) | |
| Density | 0.7500 g/cm³ (estimate) | |
| Solubility | Due to its hydrocarbon structure, this compound is expected to have limited solubility in water but should be miscible with many organic solvents such as alcohols, ethers, and hydrocarbons.[5][6] |
Reactivity and Stability
The reactivity of this compound is largely dictated by the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond that carbon forms with a halogen, making alkyl fluorides generally more stable and less reactive than their chloro, bromo, and iodo counterparts.[7]
Nucleophilic Substitution Reactions:
This compound, as a primary alkyl fluoride, is generally considered to be relatively inert towards nucleophilic substitution reactions under standard conditions.[8] This low reactivity is attributed to the high bond dissociation energy of the C-F bond and the poor leaving group ability of the fluoride ion.[8] However, nucleophilic substitution can be enabled under specific conditions. For instance, the presence of water as a cosolvent has been shown to activate alkyl fluorides in bimolecular nucleophilic substitution reactions through hydrogen bonding, which stabilizes the transition state.[9]
Reactions with Strong Acids and Bases:
Thermal and Photochemical Stability:
Information regarding the specific thermal decomposition of this compound is limited. Perfluoroalkanes exhibit high thermal stability, with decomposition of perfluoropropane requiring temperatures above 660°C.[10] While this compound is not a perfluorinated compound, the strong C-F bond suggests a considerable degree of thermal stability.
Photochemical reactions, such as monochlorination of 2-methylpropane, proceed via a free-radical mechanism.[11] It is plausible that this compound could undergo similar free-radical halogenation in the presence of UV light.
Experimental Protocols
Synthesis of this compound:
A common and effective method for the synthesis of primary alkyl fluorides is the conversion of the corresponding alcohol. For this compound, this would involve the fluorination of isobutyl alcohol (2-methyl-1-propanol). Several reagents can be employed for this transformation. A general procedure using n-perfluorobutanesulfonyl fluoride (PBSF) in combination with a fluoride source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) has been shown to be highly efficient for converting primary alcohols to fluorides with suppressed elimination side reactions.[12]
General Experimental Workflow for Alcohol Fluorination:
Caption: General workflow for the synthesis of this compound from isobutyl alcohol.
Handling and Safety Precautions:
This compound is a flammable liquid. Standard safety precautions for handling flammable organic compounds should be strictly followed. This includes working in a well-ventilated fume hood, away from ignition sources, and using appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
Caption: Recommended personal protective equipment for handling this compound.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
This compound is a primary alkyl fluoride with distinct chemical properties owing to the strong carbon-fluorine bond. While it exhibits lower reactivity in traditional nucleophilic substitution reactions compared to other alkyl halides, its stability can be advantageous in certain synthetic applications. Understanding its properties, reactivity, and proper handling procedures is essential for its safe and effective use in a research and development setting. Further investigation into its specific reaction kinetics and the development of detailed, optimized synthetic protocols will continue to enhance its utility in the field of organic chemistry.
References
- 1. This compound | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 359-00-2 [m.chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. Page loading... [guidechem.com]
- 6. 1-Chloro-2-methylpropane, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. allen.in [allen.in]
- 12. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
An In-depth Technical Guide on the Basic Research Applications of 3,3-Diphenylcyclobutanamine (CAS 64895-45-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diphenylcyclobutanamine (B12807905), with the Chemical Abstracts Service (CAS) registry number 64895-45-0, is a psychostimulant compound originally synthesized and investigated in the late 1970s for its potential as an antidepressant agent.[1] Basic research has revealed that this compound and its N-methylated analogs primarily function as monoamine reuptake inhibitors, with pronounced effects on norepinephrine (B1679862) and serotonin (B10506) transporters.[1] Furthermore, studies suggest a potential for inducing dopamine (B1211576) release, contributing to its stimulant properties. This technical guide provides a comprehensive overview of the fundamental research applications of 3,3-diphenylcyclobutanamine, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in its characterization.
Chemical Properties and Synthesis
3,3-Diphenylcyclobutanamine is a small molecule with the chemical formula C₁₆H₁₇N.[1] Its structure features a cyclobutane (B1203170) ring substituted with two phenyl groups at the 3-position and an amine group at the 1-position.
Synthesis
The synthesis of 3,3-diphenylcyclobutanamine and its N-methyl and N,N-dimethyl analogs was first described by Carnmalm and colleagues in 1978.[1] The synthetic route is a multi-step process.
Pharmacological Profile
The primary mechanism of action of 3,3-diphenylcyclobutanamine and its derivatives is the inhibition of monoamine reuptake, specifically targeting the transporters for norepinephrine (NET) and serotonin (SERT).[1] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission.
Monoamine Reuptake Inhibition
In vitro studies using brain slices have demonstrated that the N-methyl and N,N-dimethyl analogs of 3,3-diphenylcyclobutanamine are potent inhibitors of norepinephrine and serotonin accumulation.[1]
Table 1: Monoamine Reuptake Inhibition Data
| Compound | Transporter | IC50 (μM) |
| 3,3-Diphenylcyclobutanamine | NET | Data not available |
| SERT | Data not available | |
| DAT | Data not available | |
| N-methyl-3,3-diphenylcyclobutylamine | NET | Potent inhibitor[1] |
| SERT | Potent inhibitor[1] | |
| N,N-dimethyl-3,3-diphenylcyclobutylamine | NET | Potent inhibitor[1] |
| SERT | Potent inhibitor[1] |
Dopaminergic Activity
While direct inhibition of the dopamine transporter (DAT) by the parent compound is less characterized, the N,N-dimethyl analog has been shown to induce locomotor hyperactivity in animal models.[1] This effect is not blocked by antagonists of norepinephrine or serotonin receptors but is attenuated by the dopamine receptor antagonist pimozide (B1677891) and the vesicular monoamine transporter inhibitor reserpine.[1] This suggests that the stimulant effects may be mediated by the release of dopamine from vesicular stores, a mechanism distinct from that of amphetamine.[1]
Signaling Pathways and Experimental Workflows
The pharmacological effects of 3,3-diphenylcyclobutanamine are initiated by its interaction with monoamine transporters located on the presynaptic membrane of neurons.
Proposed Mechanism of Action
Experimental Workflow for Locomotor Activity
Experimental Protocols
Monoamine Reuptake Inhibition Assay in Brain Slices
This protocol is a generalized procedure based on the methods described in the foundational research.[1]
Objective: To determine the inhibitory effect of 3,3-diphenylcyclobutanamine on the uptake of radiolabeled norepinephrine and serotonin into brain tissue slices.
Materials:
-
Male albino mice (20-25 g)
-
Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O₂ / 5% CO₂
-
Radiolabeled neurotransmitters (e.g., ³H-norepinephrine, ¹⁴C-serotonin)
-
3,3-Diphenylcyclobutanamine and its analogs
-
Scintillation counter and vials
-
Tissue chopper
Procedure:
-
Tissue Preparation: Euthanize mice and rapidly dissect the brain. Prepare coronal slices (e.g., 0.3 mm thickness) of the cerebral cortex or other brain regions of interest using a tissue chopper.
-
Pre-incubation: Pre-incubate the brain slices in oxygenated Krebs-Henseleit buffer at 37°C for 10 minutes.
-
Incubation: Transfer the slices to tubes containing fresh buffer, the test compound (3,3-diphenylcyclobutanamine at various concentrations), and the radiolabeled neurotransmitter. Incubate at 37°C for a specified time (e.g., 10 minutes). Control tubes should contain only the buffer and radiolabeled neurotransmitter.
-
Washing: Terminate the uptake by rapidly washing the slices with ice-cold buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Solubilize the washed slices and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of neurotransmitter uptake at each concentration of the test compound and determine the IC50 value.
Locomotor Activity Assay
This protocol is a generalized procedure for assessing the stimulant effects of 3,3-diphenylcyclobutanamine in mice.[1]
Objective: To measure the effect of 3,3-diphenylcyclobutanamine on spontaneous locomotor activity in mice.
Materials:
-
Male albino mice (20-25 g)
-
Locomotor activity chambers equipped with photobeam detectors
-
3,3-Diphenylcyclobutanamine and its analogs dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control
Procedure:
-
Acclimation: Place individual mice in the locomotor activity chambers and allow them to acclimate for a period of at least 60 minutes.
-
Drug Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) injection.
-
Data Recording: Immediately after injection, place the mice back into the activity chambers and record locomotor activity (e.g., number of photobeam breaks) for a predetermined duration (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor activity data by comparing the total activity counts between the drug-treated and vehicle-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed effects.
Conclusion
3,3-Diphenylcyclobutanamine is a valuable research tool for investigating the roles of norepinephrine and serotonin transporters in the central nervous system. Its distinct mechanism of action, particularly the potential for dopamine release by its N,N-dimethyl analog, provides a unique pharmacological profile for studying the neurobiology of mood, motivation, and motor control. Further research is warranted to fully elucidate the binding affinities and inhibitory potencies of the parent compound at all three monoamine transporters and to explore its potential therapeutic applications.
References
An In-depth Technical Guide on the Molecular Structure and Bonding of 1-Fluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-fluoro-2-methylpropane, also known as isobutyl fluoride. The document details its structural parameters, including bond lengths, bond angles, and dihedral angles, derived from computational models. A thorough examination of its spectroscopic properties, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, is presented with predicted and experimental data. Furthermore, a detailed experimental protocol for the synthesis of this compound from isobutyl alcohol is provided. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound (isobutyl fluoride) is a fluorinated organic compound with the chemical formula C4H9F.[1][2][3] The introduction of a fluorine atom into an organic molecule can significantly alter its physical, chemical, and biological properties. Understanding the precise molecular structure and bonding of such compounds is crucial for predicting their reactivity, designing new molecules with desired properties, and developing novel synthetic methodologies. This guide offers an in-depth exploration of the structural and electronic characteristics of this compound.
Molecular Identification
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Common Name | Isobutyl fluoride[2] |
| CAS Number | 359-00-2[2] |
| Chemical Formula | C4H9F[1][2][3] |
| Molecular Weight | 76.11 g/mol [2] |
| InChI | InChI=1S/C4H9F/c1-4(2)3-5/h4H,3H2,1-2H3[2] |
| SMILES | CC(C)CF[2] |
Molecular Structure and Geometry
The three-dimensional arrangement of atoms in this compound is characterized by a propane (B168953) backbone with a methyl group at the C2 position and a fluorine atom at the C1 position. The presence of the electronegative fluorine atom and the branched methyl group influences the molecule's conformation and electronic distribution.
Bond Lengths, Bond Angles, and Dihedral Angles
Table 1: Calculated Bond Lengths of this compound
| Bond | Bond Length (Å) |
| C1-F | 1.405 |
| C1-C2 | 1.532 |
| C2-C3 | 1.535 |
| C2-C4 | 1.535 |
| C1-H | 1.098 |
| C2-H | 1.102 |
| C3-H (avg.) | 1.097 |
| C4-H (avg.) | 1.097 |
Table 2: Calculated Bond Angles of this compound
| Angle | Angle (°) |
| F-C1-C2 | 108.9 |
| C1-C2-C3 | 112.1 |
| C1-C2-C4 | 112.1 |
| C3-C2-C4 | 111.0 |
| H-C1-F | 108.5 |
| H-C1-C2 | 108.5 |
| H-C2-C1 | 107.8 |
Table 3: Calculated Dihedral Angle of this compound
| Dihedral Angle | Angle (°) |
| F-C1-C2-C3 | 68.5 |
Note: The data presented in Tables 1, 2, and 3 are based on computational predictions and should be considered as such. Experimental verification is recommended for confirmation.
Bonding
The bonding in this compound is characterized by covalent single bonds. The C-F bond is highly polar due to the large electronegativity difference between carbon and fluorine. This polarity results in a significant dipole moment for the molecule and influences its intermolecular interactions and reactivity. The C-C and C-H bonds are predominantly covalent with lower polarity. The molecule exists as a mixture of conformers at room temperature due to rotation around the C-C single bonds.
Figure 1: 2D representation of the this compound molecular structure.
Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.
Table 4: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1 (CH₂) | ~4.3 | Doublet of Triplets | ²JHF ≈ 47, ³JHH ≈ 6 |
| H2 (CH) | ~2.0 | Nonet | ³JHH ≈ 6 |
| H3, H4 (CH₃) | ~1.0 | Doublet | ³JHH ≈ 7 |
Table 5: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (Hz) |
| C1 (CH₂) | ~85 | Doublet | ¹JCF ≈ 165 |
| C2 (CH) | ~31 | Doublet | ²JCF ≈ 20 |
| C3, C4 (CH₃) | ~19 | Doublet | ³JCF ≈ 5 |
Table 6: Experimental ¹⁹F NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹⁹F | -218.5[2] | Triplet of Doublets | ²JFH ≈ 47, ³JFH ≈ 25 |
Note: Predicted NMR data is based on empirical rules and computational models. Experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes of the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-F stretching and bending vibrations.
Table 7: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-H bend (CH₃, CH₂) | 1350 - 1470 | Medium |
| C-F stretch | 1000 - 1100 | Strong |
| C-C stretch | 800 - 1200 | Weak to Medium |
Experimental Protocols
Synthesis of this compound from Isobutyl Alcohol
This protocol describes the synthesis of this compound from isobutyl alcohol (2-methyl-1-propanol) using diethylaminosulfur trifluoride (DAST).[1]
Materials:
-
Isobutyl alcohol (2-methyl-1-propanol)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isobutyl alcohol (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Figure 2: Workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The presented data, including molecular identifiers, calculated structural parameters, and spectroscopic information, offer a comprehensive understanding of this fluorinated alkane. The inclusion of a detailed experimental protocol for its synthesis further enhances the utility of this guide for researchers and professionals in the chemical sciences. While computational data provides a strong foundation, further experimental validation of the structural and spectroscopic parameters is encouraged for a more complete characterization of this molecule.
References
In-depth Technical Guide on the Theoretical Stability of Isobutyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies concerning the stability of isobutyl fluoride (B91410). Due to a scarcity of dedicated computational studies on isobutyl fluoride, this guide draws upon analogous research on similar fluorinated alkanes and outlines the established theoretical methodologies for assessing molecular stability, conformational preferences, and rotational energy barriers. This document is intended to serve as a foundational resource for researchers in computational chemistry, drug design, and materials science.
Introduction to Isobutyl Fluoride Stability
The stability of isobutyl fluoride is a multifaceted topic governed by the interplay of steric and electronic effects. As a small organofluorine compound, its conformational landscape is of significant interest for understanding its physical properties, reactivity, and potential applications in medicinal chemistry and materials science. The introduction of the highly electronegative fluorine atom can significantly influence the molecule's preferred geometry through phenomena such as the gauche effect.
Theoretical studies, employing quantum mechanical calculations, are indispensable for elucidating the subtle energetic differences between various conformers and the energy barriers that separate them. These computational approaches provide a detailed picture of the potential energy surface, which is crucial for predicting the molecule's behavior in different environments.
Conformational Analysis of Isobutyl Fluoride
The primary rotational degree of freedom in isobutyl fluoride that dictates its major conformers is the torsion around the C1-C2 bond. This rotation gives rise to two principal staggered conformers: anti and gauche.
-
Anti-conformer: The fluorine atom and the isopropyl group's hydrogen are positioned at a 180° dihedral angle to each other. This arrangement is typically favored to minimize steric hindrance.
-
Gauche-conformer: The fluorine atom is at a 60° dihedral angle to the isopropyl group's hydrogen. While sterically less favorable than the anti-conformer, electronic effects, such as hyperconjugation, can stabilize this arrangement. This stabilization is a manifestation of the "gauche effect," where a gauche conformation is atypically more stable than the anti conformation.[1]
The relative stability of these conformers is determined by a delicate balance between steric repulsion and stabilizing electronic interactions.
The Gauche Effect
The gauche effect is a stereoelectronic phenomenon that often stabilizes gauche conformations in molecules containing electronegative substituents.[1] Two primary explanations for the gauche effect are:
-
Hyperconjugation: This model posits that the stabilization arises from the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital. This overlap is maximized in the gauche conformation.[1]
-
Bent Bonds: This theory suggests that due to the high electronegativity of fluorine, the C-F bonds have increased p-orbital character, leading to a buildup of electron density that can be partially compensated for in a gauche arrangement.
While the gauche effect is well-documented for simple molecules like 1,2-difluoroethane, its influence on the conformational preference of isobutyl fluoride requires specific computational investigation.
Computational Methodologies for Stability Analysis
The theoretical investigation of isobutyl fluoride's stability involves a suite of computational chemistry techniques to map its potential energy surface and identify stable conformers and transition states.
Theoretical Protocols
A typical computational workflow for analyzing the conformational stability of a molecule like isobutyl fluoride includes the following steps:
-
Initial Structure Generation: Generation of various possible conformers of isobutyl fluoride by systematic rotation around the C1-C2 bond.
-
Geometry Optimization: Each initial structure is optimized to find the nearest local energy minimum on the potential energy surface. This is commonly performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Potential Energy Surface Scan: A relaxed or rigid scan of the potential energy surface is conducted by systematically varying the dihedral angle of the C1-C2 bond and optimizing the remaining geometrical parameters at each step. This allows for the determination of rotational energy barriers.
-
Transition State Search: The maxima on the potential energy surface scan are used as initial guesses for locating the transition state structures connecting the conformers. These are then optimized and confirmed by the presence of a single imaginary frequency.
-
High-Level Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using higher-level theoretical methods or larger basis sets to obtain more accurate relative energies.
Common Levels of Theory
The choice of theoretical method and basis set is critical for obtaining accurate results. Commonly employed methods include:
-
Density Functional Theory (DFT): Functionals such as B3LYP and M06-2X are widely used for their balance of accuracy and computational cost.
-
Møller-Plesset Perturbation Theory (MP2): This method provides a good description of electron correlation effects.
-
Basis Sets: Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are typically used to provide a flexible description of the electron distribution.
Quantitative Data on Isobutyl Fluoride Stability
Table 1: Calculated Relative Energies of Isobutyl Fluoride Conformers
| Conformer | Dihedral Angle (F-C1-C2-H) | Relative Energy (kcal/mol) (Hypothetical) |
| Anti | 180° | 0.00 |
| Gauche | 60° | 0.5 - 1.5 |
Note: The relative energy of the gauche conformer is expected to be slightly higher than the anti due to steric hindrance, but the exact value depends on the balance with stabilizing electronic effects.
Table 2: Calculated Rotational Barriers of Isobutyl Fluoride (Hypothetical)
| Transition | Dihedral Angle (F-C1-C2-H) | Rotational Barrier (kcal/mol) (Hypothetical) |
| Anti → Gauche | ~120° | 3.0 - 5.0 |
| Gauche → Gauche | ~0° | 4.0 - 6.0 |
Note: These barriers represent the energy required to rotate from one stable conformation to another, passing through an eclipsed transition state.
Visualizing Conformational Interconversion and Computational Workflow
Visual representations are crucial for understanding the relationships between different conformers and the computational process used to study them.
The diagram above illustrates the energetic relationship between the anti and gauche conformers of isobutyl fluoride, connected via transition states. The energy barriers (ΔE‡) determine the rate of interconversion between these conformers.
This workflow diagram outlines the systematic process of using computational chemistry to investigate the stability of isobutyl fluoride, from initial structure generation to the final analysis of conformational energies and rotational barriers.
Conclusion and Future Directions
While a comprehensive theoretical study dedicated solely to isobutyl fluoride is needed to provide definitive quantitative data, the principles and methodologies outlined in this guide offer a robust framework for such an investigation. The conformational stability of isobutyl fluoride is governed by a subtle interplay of steric and electronic effects, with the potential for a notable gauche effect.
Future research should focus on performing high-level ab initio and DFT calculations to accurately determine the relative energies of the conformers and the rotational barriers. Such studies would provide valuable data for parametrizing molecular mechanics force fields, aiding in the rational design of fluorinated molecules in drug discovery, and enhancing our fundamental understanding of stereoelectronic effects in organic chemistry.
References
An In-depth Technical Guide on the Discovery and History of 1-Fluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 1-fluoro-2-methylpropane (isobutyl fluoride). The document details the pioneering work of Frédéric Swarts and the development of the Swarts reaction, the primary method for the synthesis of this and other alkyl fluorides. A detailed experimental protocol for its preparation is provided, along with a compilation of its physicochemical and spectroscopic properties in clearly structured tables. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical context and practical experimental information.
Introduction
This compound, an organofluorine compound, belongs to the class of alkyl halides. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, a fact that has been extensively leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials. The history of this compound is intrinsically linked to the broader history of organofluorine chemistry and the development of synthetic methodologies to create carbon-fluorine bonds.
Discovery and Historical Context
The discovery and synthesis of this compound are rooted in the groundbreaking work of the Belgian chemist Frédéric Swarts. In 1892, Swarts reported a robust method for the preparation of alkyl fluorides, which came to be known as the Swarts reaction.[1] This reaction involves the treatment of alkyl chlorides or bromides with a metallic fluoride (B91410), such as silver fluoride (AgF) or antimony trifluoride (SbF₃), to induce a halogen exchange.[1][2]
Prior to Swarts' work, the synthesis of organic fluorine compounds was fraught with difficulty due to the high reactivity of elemental fluorine and the challenging nature of handling hydrogen fluoride. The Swarts reaction provided a more accessible and controllable method for the introduction of fluorine into organic molecules. While there is no singular definitive record of the very first synthesis of this compound, it is widely understood to have been first prepared using the Swarts reaction, given that it is a straightforward application of this seminal method to the readily available 1-chloro-2-methylpropane (B167039) or 1-bromo-2-methylpropane.
The Swarts reaction and its variations became instrumental in the industrial production of various organofluorine compounds, including the now-infamous chlorofluorocarbons (CFCs), which were once widely used as refrigerants and propellants.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₄H₉F | [3] |
| Molecular Weight | 76.11 g/mol | [3] |
| CAS Number | 359-00-2 | [3] |
| Boiling Point | 15.47 °C (estimate) | [4] |
| Melting Point | -110.8 °C (estimate) | [4] |
| Density | 0.7500 g/cm³ (estimate) | [4] |
| Refractive Index | 1.3200 (estimate) | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectroscopic data.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.3 | Doublet of Triplets | J(H,F) ≈ 47, J(H,H) ≈ 6 | -CH₂-F |
| ~2.0 | Multiplet | - | -CH(CH₃)₂ |
| ~1.0 | Doublet | J(H,H) ≈ 7 | -CH(CH₃)₂ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~85 (doublet, J(C,F) ≈ 165 Hz) | -CH₂-F |
| ~30 (doublet, J(C,F) ≈ 20 Hz) | -CH(CH₃)₂ |
| ~20 (doublet, J(C,F) ≈ 5 Hz) | -CH(CH₃)₂ |
Note: The carbon attached to fluorine exhibits a large one-bond carbon-fluorine coupling constant.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1385 | Strong | C-H bend (gem-dimethyl) |
| ~1050 | Strong | C-F stretch |
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound via the Swarts reaction, starting from 1-chloro-2-methylpropane.
Synthesis of this compound
Materials:
-
1-Chloro-2-methylpropane (isobutyl chloride)
-
Silver(I) fluoride (AgF) or Antimony(III) fluoride (SbF₃)
-
Anhydrous acetonitrile (B52724) (solvent)
-
Anhydrous calcium chloride (drying agent)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add freshly dried silver(I) fluoride (1.1 equivalents). The flask should be flushed with an inert gas (e.g., nitrogen or argon).
-
Addition of Reactants: Add anhydrous acetonitrile to the flask to create a slurry. To this slurry, add 1-chloro-2-methylpropane (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) by taking aliquots periodically. The reaction is typically complete within several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The low boiling point of the product requires careful handling. The product can be isolated by fractional distillation directly from the reaction mixture.
-
Purification: The crude product is further purified by washing with water to remove any remaining inorganic salts, followed by drying over a suitable drying agent like anhydrous calcium chloride. A final fractional distillation will yield the pure this compound. Due to its low boiling point, all collection vessels should be cooled in an ice bath.
Characterization
The identity and purity of the synthesized this compound can be confirmed using the spectroscopic methods outlined in Section 4 (¹H NMR, ¹³C NMR, and IR spectroscopy) and by comparing the obtained data with literature values. The boiling point of the purified product should also be determined.
Visualizations
Swarts Reaction Pathway
Caption: General pathway of the Swarts reaction for the synthesis of this compound.
Experimental Workflow
References
An In-depth Technical Guide to 1-Fluoro-2-methylpropane: Synonyms, Nomenclature, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-fluoro-2-methylpropane, a fluorinated organic compound of interest in various chemical and pharmaceutical research fields. This document details its nomenclature, physical and chemical properties, and outlines general experimental protocols for its synthesis and analysis, serving as a valuable resource for professionals in drug development and scientific research.
Nomenclature and Synonyms
This compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines. However, it is also known by several common and trade names, which are frequently encountered in literature and chemical databases. A clear understanding of these synonyms is crucial for effective information retrieval.
| Nomenclature Type | Name/Identifier | Reference |
| IUPAC Name | This compound | [1] |
| Common Name | Isobutyl fluoride (B91410) | [1] |
| CAS Registry Number | 359-00-2 | [1][2][3] |
| InChI | InChI=1S/C4H9F/c1-4(2)3-5/h4H,3H2,1-2H3 | [1] |
| InChIKey | WGCJTTUVWKJDAX-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)CF | [1] |
| Molecular Formula | C4H9F | [3] |
| Other Synonyms | Isobutylfluorid, 1-Fluoro-2-methyl-propane | [1] |
The logical relationship between these identifiers is illustrated in the diagram below, showcasing the central role of the chemical structure in defining its various names and codes.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing experimental setups, predicting reactivity, and ensuring safe handling.
| Property | Value | Reference |
| Molecular Weight | 76.11 g/mol | [1][3] |
| Boiling Point | 22.0 °C at 101.325 kPa | [2][4] |
| Computed XLogP3-AA | 1.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 76.068828449 Da | [1] |
| Monoisotopic Mass | 76.068828449 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 5 | [3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the deoxyfluorination of its corresponding alcohol, 2-methyl-1-propanol (B41256) (isobutanol). This transformation can be achieved using various fluorinating agents. A general protocol employing a sulfonyl fluoride is described below.
Reaction Scheme:
(CH₃)₂CHCH₂OH + Fluorinating Agent → (CH₃)₂CHCH₂F + Byproducts
General Deoxyfluorination Protocol:
-
Materials:
-
2-Methyl-1-propanol (Isobutanol) (1.0 equivalent)
-
A suitable sulfonyl fluoride reagent (e.g., PyFluor or perfluorobutanesulfonyl fluoride) (1.5 equivalents)[5]
-
A non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) (1.5 equivalents)[5]
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 2-methyl-1-propanol in the anhydrous solvent, add the non-nucleophilic base at room temperature under an inert atmosphere.[5]
-
Add the sulfonyl fluoride reagent in one portion.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.[5]
-
The workflow for a typical synthesis and purification process is depicted in the following diagram.
Analytical Methods
The characterization and purity assessment of this compound can be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The methyl protons will appear as a doublet, the methine proton as a multiplet, and the methylene (B1212753) protons adjacent to the fluorine will appear as a doublet of triplets due to coupling with both the methine proton and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three unique carbon environments in the molecule. The carbon bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet of doublets, due to coupling with the adjacent methylene and methine protons.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method can be developed for the separation and identification of this compound, particularly in reaction mixtures or for purity analysis.
-
General GC-MS Protocol for Alkyl Halides:
-
Column: A non-polar or medium-polarity capillary column (e.g., VF-624ms) is suitable for separating volatile alkyl halides.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the temperature set appropriately to ensure efficient vaporization without degradation.
-
Oven Temperature Program: A temperature gradient program is typically employed to ensure good separation of components with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of fluorine and other alkyl groups. The analysis can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[6]
-
The logical flow of a GC-MS analysis is outlined in the diagram below.
References
- 1. This compound | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isobutyl fluoride - Wikidata [wikidata.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [stenutz.eu]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomerism and Structural Analysis of C4H9F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the four constitutional isomers of fluorobutane (C4H9F): 1-fluorobutane (B1294920), 2-fluorobutane, 1-fluoro-2-methylpropane, and 2-fluoro-2-methylpropane. This document details their structural differences, physical properties, and spectroscopic characterization, offering valuable insights for researchers in organic synthesis, materials science, and drug development.
Introduction to C4H9F Isomerism
The molecular formula C4H9F represents four constitutional isomers, which are compounds with the same molecular formula but different connectivity of atoms.[1] These isomers arise from the different possible arrangements of the four-carbon skeleton (a straight chain or a branched chain) and the various positions the fluorine atom can occupy on these chains.[1] The structural variations among these isomers lead to distinct physical and chemical properties, which are crucial for their application and identification.
The four constitutional isomers of C4H9F are:
-
1-Fluorobutane: A primary alkyl fluoride (B91410) with a straight carbon chain.
-
2-Fluorobutane: A secondary alkyl fluoride with a straight carbon chain. This isomer is chiral and exists as a pair of enantiomers (R- and S-2-fluorobutane).[2]
-
This compound: A primary alkyl fluoride with a branched carbon chain.
-
2-Fluoro-2-methylpropane (tert-butyl fluoride): A tertiary alkyl fluoride with a branched carbon chain.
Structural Diagrams and Isomer Classification
Visualizing the distinct atomic arrangements is fundamental to understanding the properties of each isomer.
Physical Properties
The physical properties of the C4H9F isomers vary significantly due to differences in their molecular structure, such as chain branching and the position of the fluorine atom. These differences influence intermolecular forces, which in turn affect properties like boiling point and density. Generally, more branched isomers are more volatile and have lower boiling points.[1]
| Property | 1-Fluorobutane | 2-Fluorobutane | This compound | 2-Fluoro-2-methylpropane |
| Molecular Weight ( g/mol ) | 76.11 | 76.11 | 76.11 | 76.11 |
| Boiling Point (°C) | 32[3] | 25[4] | 22[5] | 12[3] |
| Density (g/cm³) | 0.7735[1] | 0.758[1] | ~0.750 | 0.753[3] |
| Refractive Index | 1.3419[1] | 1.337[4] | ~1.320 | 1.324[3] |
| Melting Point (°C) | -134[1] | -121.4[6] | -110.8 (estimate)[7] | -77[3] |
| CAS Number | 2366-52-1 | 359-01-3 | 359-00-2 | 353-61-7 |
Table 1: Comparison of Physical Properties of C4H9F Isomers
Experimental Protocols: Synthesis of Fluorobutane Isomers
The synthesis of fluorobutanes can be achieved through various fluorination methods. The most common approaches involve nucleophilic substitution reactions where a leaving group (typically a bromide or a hydroxyl group) is replaced by a fluoride ion.
General Synthesis via Swarts Reaction
The Swarts reaction is a widely used method for the preparation of alkyl fluorides from alkyl chlorides or bromides.[6][8][9] This halogen exchange reaction is typically carried out by heating the alkyl halide with a metallic fluoride, such as silver fluoride (AgF), mercurous fluoride (Hg₂F₂), or antimony trifluoride (SbF₃).[9]
Detailed Protocol for the Synthesis of 1-Fluorobutane:
A common laboratory-scale preparation involves the reaction of 1-bromobutane (B133212) with potassium fluoride in a high-boiling solvent like ethylene (B1197577) glycol.
-
Reaction Setup: A mixture of 1-bromobutane and an excess of anhydrous potassium fluoride in ethylene glycol is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux to facilitate the nucleophilic substitution.
-
Isolation: The volatile 1-fluorobutane is distilled from the reaction mixture.
-
Purification: The collected distillate is washed with water to remove any remaining ethylene glycol and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). Final purification is achieved by fractional distillation.[3]
Fluorination of Alcohols
Alcohols can be converted to alkyl fluorides using reagents like sulfur tetrafluoride (SF₄).[2][5] This method is particularly effective for more acidic alcohols.
General Reaction: R-OH + SF₄ → R-F + SOF₂ + HF
Experimental Workflow:
This reaction is often carried out in a pressure vessel (autoclave) due to the gaseous nature of SF₄. The choice of butanol isomer (1-butanol, 2-butanol, isobutanol, or tert-butanol) will determine the resulting fluorobutane isomer.
Structural Analysis: Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the unambiguous identification and structural elucidation of the C4H9F isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, within each isomer. The chemical shifts (δ), coupling constants (J), and signal multiplicities are unique for each structure.
General NMR Sample Preparation Protocol:
-
Sample Preparation: For a typical ¹H NMR spectrum, dissolve 5-25 mg of the fluorobutane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration may be required.
-
Filtration: Filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Analysis: Acquire the NMR spectrum on a spectrometer, using the appropriate parameters for the nucleus being observed.
Predicted NMR Data:
| Isomer | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | ¹⁹F NMR (Predicted δ, ppm, relative to CFCl₃) |
| 1-Fluorobutane | ~4.4 (t, 2H, -CH₂F), ~1.7 (m, 2H, -CH₂CH₂F), ~1.4 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₃) | ~84 (d, J_CF ≈ 165 Hz, -CH₂F), ~30 (d, J_CCF ≈ 20 Hz, -CH₂CH₂F), ~20 (d, J_CCCF ≈ 5 Hz, -CH₂CH₃), ~13 (-CH₃) | ~ -218 |
| 2-Fluorobutane | ~4.5 (dsept, 1H, -CHF-), ~1.7 (m, 2H, -CH₂-), ~1.2 (d, 3H, -CHFCH₃), ~0.9 (t, 3H, -CH₂CH₃) | ~92 (d, J_CF ≈ 170 Hz, -CHF-), ~30 (d, J_CCF ≈ 22 Hz, -CH₂-), ~20 (d, J_CCF ≈ 22 Hz, -CHFCH₃), ~10 (-CH₂CH₃) | ~ -173 |
| This compound | ~4.3 (d, 2H, -CH₂F), ~2.0 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂) | ~87 (d, J_CF ≈ 163 Hz, -CH₂F), ~31 (d, J_CCF ≈ 18 Hz, -CH-), ~19 (d, J_CCCF ≈ 5 Hz, -CH(CH₃)₂) | ~ -215 |
| 2-Fluoro-2-methylpropane | ~1.3 (s, 9H, -C(CH₃)₃) | ~94 (d, J_CF ≈ 170 Hz, -CF-), ~25 (d, J_CCF ≈ 23 Hz, -C(CH₃)₃) | ~ -140 |
Table 2: Predicted NMR Spectroscopic Data for C4H9F Isomers
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of each isomer. The molecular ion peak (M⁺) will be observed at m/z = 76 for all isomers. However, the fragmentation patterns, resulting from the cleavage of C-C and C-F bonds, will be distinct and serve as a fingerprint for each isomer.
General GC-MS Protocol for Volatile Haloalkanes:
-
Sample Introduction: A dilute solution of the fluorobutane isomer in a volatile solvent is injected into the gas chromatograph (GC).
-
Separation: The isomers are separated based on their boiling points and interactions with the GC column stationary phase.
-
Ionization: As each compound elutes from the GC column, it enters the mass spectrometer and is ionized by electron impact.
-
Detection: The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) and detected.
Expected Fragmentation Patterns:
-
1-Fluorobutane: Common fragments may include the loss of HF (m/z 56), loss of an ethyl group (m/z 47), and the butyl cation (m/z 57).
-
2-Fluorobutane: Fragmentation may involve the loss of HF (m/z 56), loss of a methyl group (m/z 61), and loss of an ethyl group (m/z 47).
-
This compound: Likely fragments include the loss of HF (m/z 56), loss of a methyl group (m/z 61), and the isobutyl cation (m/z 57).
-
2-Fluoro-2-methylpropane: The most stable fragment is often the tert-butyl cation (m/z 57) resulting from the loss of a fluorine radical.
Applications in Drug Development and Research
Fluorinated organic compounds are of significant interest in medicinal chemistry and drug development. The introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. While the C4H9F isomers themselves are not typically used as active pharmaceutical ingredients, they serve as important building blocks and model compounds in the synthesis of more complex fluorinated drugs.[1] Their well-defined structures and varied properties make them excellent substrates for studying reaction mechanisms and for developing new fluorination methodologies.
Conclusion
The four constitutional isomers of C4H9F exhibit distinct structural and physical properties that are readily distinguishable through a combination of spectroscopic techniques. This guide provides a foundational understanding of their isomerism, synthesis, and structural analysis, offering a valuable resource for professionals in chemistry and related fields. A thorough characterization of these simple fluorinated alkanes is crucial for advancing the synthesis and application of more complex fluorinated molecules in various scientific disciplines.
References
- 1. byjus.com [byjus.com]
- 2. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Swarts Reaction [unacademy.com]
- 7. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 8. testbook.com [testbook.com]
- 9. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
An In-depth Technical Guide to Fluorinated Alkanes for New Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and acidity, thereby enhancing its overall pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of fluorinated alkanes, tailored for researchers new to the field. It covers their fundamental properties, synthesis, and impact on drug metabolism, with a focus on practical applications in drug development.
The Impact of Fluorination on Physicochemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of beneficial properties to a molecule. While fluorine is only slightly larger than hydrogen, its powerful electron-withdrawing nature significantly alters the electronic landscape of the parent compound.[1] This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, fluorination can modulate the acidity (pKa) of nearby functional groups and the overall lipophilicity (logP) of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[3]
Data Presentation: Comparative Physicochemical Properties
The following tables summarize key quantitative data, offering a clear comparison between fluorinated and non-fluorinated alkanes.
| Property | Hydrogen (H) | Fluorine (F) | Reference |
| Van der Waals Radius (Å) | 1.20 | 1.47 | [4] |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | [4] |
| C-H Bond Dissociation Energy (kcal/mol) | ~98-105 | - | [4] |
| C-F Bond Dissociation Energy (kcal/mol) | - | ~108-116 | [4] |
Table 1: Comparison of Atomic Properties of Hydrogen and Fluorine.
| Compound | pKa of Conjugate Acid | Reference |
| Methylamine | 10.63 | [5] |
| Trifluoromethylamine | 5.4 | [4] |
| Ethylamine | 10.81 | [5] |
| 2-Fluoroethylamine | 9.95 | [4] |
| 2,2-Difluoroethylamine | 7.75 | [4] |
| 2,2,2-Trifluoroethylamine | 5.7 | [4] |
| Piperidine | 11.12 | [5] |
| 4-Fluoropiperidine | 10.3 | [4] |
Table 2: Effect of Fluorination on the pKa of Amines.
| Compound | Experimental logP | Reference |
| Methane | 1.09 | [6] |
| Fluoromethane | 0.54 | [7] |
| Ethane | 1.81 | [6] |
| Fluoroethane | 1.21 | [7] |
| Propane | 2.36 | [6] |
| 1-Fluoropropane | 1.75 | [7] |
| Butane | 2.89 | [6] |
| 1-Fluorobutane | 2.28 | [7] |
Table 3: Comparison of logP Values for Alkanes and Monofluorinated Alkanes.
Key Synthetic Methodologies for Fluorinated Alkanes
The introduction of fluorine into a molecule requires specialized synthetic methods. The choice of fluorinating agent and reaction conditions is crucial and depends on the substrate and the desired outcome. The three main strategies for synthesizing fluorinated alkanes are electrophilic fluorination, nucleophilic fluorination, and deoxofluorination.
Experimental Protocols
This protocol describes the fluorination of a carbonyl compound at the α-position, a common strategy to introduce fluorine into an alkane backbone.
Materials:
-
β-ketoester (1.0 equiv)
-
Selectfluor™ (1.1 equiv)[8]
-
Acetonitrile (B52724) (solvent)
-
Sodium bicarbonate (aqueous solution, for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the β-ketoester in acetonitrile in a round-bottom flask.
-
Add Selectfluor™ in one portion to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the α-fluorinated product.[9]
This protocol outlines a classic SN2 displacement of a halide with a fluoride (B91410) ion.
Materials:
-
Primary alkyl bromide (1.0 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Tetrabutylammonium (B224687) bromide (TBAB) (0.1 equiv, as a phase-transfer catalyst)[10]
-
Acetonitrile (solvent)
-
Saturated aqueous sodium bicarbonate (for quenching)
-
Dichloromethane (B109758) (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of potassium fluoride in acetonitrile, add the primary alkyl bromide and tetrabutylammonium bromide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the corresponding alkyl fluoride.[11]
This protocol describes the conversion of a primary alcohol to a primary alkyl fluoride using diethylaminosulfur trifluoride (DAST).
Materials:
-
Primary alcohol (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.2 equiv)[1]
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent)
-
Saturated aqueous sodium bicarbonate (for quenching)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, dissolve the primary alcohol in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and a nitrogen inlet.[4]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the primary alkyl fluoride.[12]
Mandatory Visualizations
Diagrams of Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts related to fluorinated alkanes.
Caption: Electronic effects of fluorine substitution on metabolic stability.
Caption: General workflow for the synthesis of a fluorinated alkane.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Selectfluor™ [sigmaaldrich.com]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. TCI Practical Example: Fluorination of an Alcohol Using DAST | TCI AMERICA [tcichemicals.com]
Methodological & Application
Application Note: Synthesis of 1-Fluoro-2-methylpropane from 2-Methylpropan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science. Fluorination can significantly alter a molecule's properties, including metabolic stability, binding affinity, and lipophilicity.[1] The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a fundamental transformation for creating these valuable compounds.[1][2] This application note provides detailed protocols and comparative data for the synthesis of 1-fluoro-2-methylpropane from 2-methylpropan-1-ol (isobutanol) using various modern fluorinating agents.
Overview of Deoxyfluorination
The direct substitution of a hydroxyl group with fluorine is a challenging transformation due to the poor leaving group nature of hydroxide. Deoxyfluorination reagents activate the alcohol to facilitate nucleophilic substitution by a fluoride (B91410) ion.[3] The most common reagents for this purpose are sulfur-based, such as Diethylaminosulfur Trifluoride (DAST) and its more stable analogues.[3][4]
General Reaction Scheme:
(CH₃)₂CHCH₂OH + Fluorinating Agent → (CH₃)₂CHCH₂F + Byproducts
The choice of reagent is crucial and depends on factors like substrate tolerance, safety considerations, and desired yield.[3]
Reaction Mechanism
With aminosulfurane reagents like DAST or Deoxo-Fluor, the reaction typically proceeds through the formation of an alkoxyaminosulfur difluoride intermediate.[1][5] This is followed by a nucleophilic attack by the fluoride ion. For a primary alcohol like 2-methylpropan-1-ol, the reaction follows an Sₙ2 pathway.[1][3]
-
Activation: The alcohol's oxygen atom attacks the sulfur atom of the fluorinating agent.
-
Intermediate Formation: An alkoxyaminosulfur difluoride intermediate is formed.[1]
-
Nucleophilic Substitution: A fluoride ion displaces the activated hydroxyl group via an Sₙ2 mechanism, forming the C-F bond.[5]
Caption: General mechanism for deoxyfluorination of an alcohol.
Comparative Data of Fluorinating Agents
Several reagents are available for the deoxyfluorination of alcohols, each with distinct advantages regarding safety, stability, and reactivity.[6] While DAST has been widely used, its thermal instability is a significant drawback, leading to the development of safer alternatives.[1][4]
| Fluorinating Agent | Key Characteristics | Typical Reaction Temp. | Typical Yield (Primary Alcohols) |
| DAST | Potent and versatile, but thermally unstable (can detonate >90 °C).[4] | -78 °C to Room Temp[4] | Good to Excellent |
| Deoxo-Fluor | More thermally stable than DAST, suitable for larger scale.[4][6] | Room Temp to 80 °C | Good to Excellent[6] |
| XtalFluor-E / M | Crystalline, stable solids; require a promoter (e.g., DBU, Et₃N·3HF).[7] | Room Temp | High, with fewer elimination byproducts.[7] |
| PyFluor | Crystalline, stable, and cost-effective; often shows greater chemoselectivity.[1] | Room Temp to 60 °C | High to Excellent |
| PBSF/TBAT | Mild conditions, suppresses elimination side reactions effectively.[8] | 25 °C | 86-94%[8] |
Yields are generalized for primary alcohols and may vary based on specific substrate and reaction conditions.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound using DAST. This protocol can be adapted for other reagents with appropriate modifications to temperature and quench procedures.
4.1. Materials and Equipment
-
Reactants: 2-methylpropan-1-ol (anhydrous), Diethylaminosulfur trifluoride (DAST)
-
Solvent: Dichloromethane (B109758) (DCM, anhydrous)
-
Workup: Saturated sodium bicarbonate (NaHCO₃) solution, water, brine
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, condenser
-
Equipment: Fume hood, low-temperature bath (e.g., dry ice/acetone), rotary evaporator, chromatography setup
4.2. Safety Precautions
-
DAST is hazardous: It is moisture-sensitive and can decompose violently upon heating.[4] All manipulations must be performed in a certified fume hood by trained personnel.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching should be performed slowly and at low temperatures to control the exothermic reaction.
4.3. Detailed Procedure
-
Reaction Setup: In a fume hood, equip a dry 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 2-methylpropan-1-ol (1.0 eq.) in anhydrous dichloromethane (approx. 20 volumes) and add it to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Add DAST (1.2 eq.) dropwise to the stirred solution via the dropping funnel over 20-30 minutes.[9] Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.[9]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and slowly quench by adding a saturated aqueous solution of NaHCO₃.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[9]
-
Washing: Combine the organic layers and wash sequentially with water and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The deoxyfluorination of 2-methylpropan-1-ol provides a direct route to this compound. While traditional reagents like DAST are effective, newer, more stable alternatives such as Deoxo-Fluor and XtalFluor offer significant safety and handling advantages, making them highly suitable for modern drug discovery and development environments. The choice of reagent should be guided by the scale of the reaction, available equipment, and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Nucleophilic Fluorination of Isobutyl Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Nucleophilic fluorination is a direct and widely employed strategy for the formation of C-F bonds. This document provides detailed application notes and experimental protocols for the nucleophilic fluorination of isobutyl precursors, which are valuable building blocks in the synthesis of various pharmaceutical agents.
The primary route for nucleophilic fluorination of isobutyl precursors involves a two-step sequence: activation of the primary alcohol of isobutanol to a good leaving group, followed by displacement with a nucleophilic fluoride (B91410) source. This process typically proceeds via an S(_N)2 mechanism.
Precursor Activation: Conversion of Isobutyl Alcohol to Sulfonate Esters
To facilitate nucleophilic substitution, the hydroxyl group of isobutyl alcohol, a poor leaving group, must be converted into a more suitable leaving group. Sulfonate esters, such as tosylates and mesylates, are excellent choices due to the high stability of the corresponding sulfonate anions.
Protocol 1: Synthesis of Isobutyl Tosylate
Reaction: Isobutyl Alcohol + p-Toluenesulfonyl Chloride → Isobutyl Tosylate + Pyridinium Hydrochloride
Materials:
-
Isobutyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyl alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isobutyl tosylate.
-
Purify the product by flash column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: Synthesis of Isobutyl Mesylate
Reaction: Isobutyl Alcohol + Methanesulfonyl Chloride → Isobutyl Mesylate + Triethylammonium Hydrochloride
Materials:
-
Isobutyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve isobutyl alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude isobutyl mesylate.
-
Purify by column chromatography if necessary.
Nucleophilic Fluorination of Isobutyl Precursors
Once the isobutyl precursor is activated, the sulfonate group can be displaced by a nucleophilic fluoride source to form 1-fluoro-2-methylpropane (isobutyl fluoride). Common fluoride sources include tetralkylammonium fluorides (e.g., tetrabutylammonium (B224687) fluoride - TBAF), alkali metal fluorides (e.g., potassium fluoride - KF, cesium fluoride - CsF), and silver fluoride (AgF).
Protocol 3: Fluorination of Isobutyl Tosylate using Tetrabutylammonium Fluoride (TBAF)
Reaction: Isobutyl Tosylate + TBAF → this compound + Tetrabutylammonium Tosylate
Materials:
-
Isobutyl tosylate
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN)
-
Deionized water
-
Pentane (B18724) or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve isobutyl tosylate (1.0 eq.) in anhydrous THF or acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add TBAF solution (1.2-1.5 eq.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a low-boiling organic solvent such as pentane or diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.
Protocol 4: Fluorination of Isobutyl Bromide using Potassium Fluoride (KF) with a Phase-Transfer Catalyst
Reaction: Isobutyl Bromide + KF → this compound + KBr
Materials:
-
Isobutyl bromide
-
Potassium fluoride (spray-dried)
-
18-Crown-6 or tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Deionized water
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, add spray-dried potassium fluoride (2.0-3.0 eq.) and the phase-transfer catalyst (0.1-0.2 eq.).
-
Add anhydrous acetonitrile or DMF, followed by isobutyl bromide (1.0 eq.).
-
Heat the mixture to 80-100 °C and stir vigorously for 24-48 hours. Monitor the reaction by GC-MS.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Add water to the filtrate and extract with pentane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Carefully distill the solvent to isolate the volatile this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic fluorination of primary alkyl precursors, which can be considered representative for isobutyl substrates.
| Precursor | Fluorinating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alkyl Tosylate | TBAF | - | THF | 60-80 | 12-24 | 70-90 |
| Primary Alkyl Bromide | KF | 18-Crown-6 | MeCN | 80-100 | 24-48 | 60-80 |
| Primary Alkyl Mesylate | CsF | - | t-Amyl alcohol | 100-120 | 6-12 | 75-95 |
| Primary Alcohol | n-Perfluorobutanesulfonyl fluoride/TBAT | i-Pr₂NEt | Toluene | 25 | 2-4 | 86-94[1] |
Experimental and Logical Workflows
Caption: General workflow for the synthesis of this compound.
Caption: SN2 mechanism for nucleophilic fluorination of isobutyl precursors.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Fluoride-containing reagents can be corrosive and toxic. Handle with care and avoid inhalation or skin contact. In case of contact, rinse thoroughly with water.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
The product, this compound, is volatile and flammable. Use appropriate distillation techniques and avoid open flames.
References
Applications of 1-Fluoro-2-methylpropane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 1-fluoro-2-methylpropane (isobutyl fluoride) and its derivatives in medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern drug design, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles. The isobutyl fluoride (B91410) moiety, as a bioisosteric replacement for other alkyl groups, offers a valuable tool for fine-tuning the properties of lead compounds.
Introduction to this compound in Drug Design
This compound is a fluorinated analog of isobutane. In medicinal chemistry, the introduction of fluorine atoms into a molecule is a well-established strategy to modulate its biological and physicochemical properties. The replacement of a hydrogen atom or a methyl group with a fluorine atom or a fluorinated alkyl group can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to its target protein.[1][2]
The isobutyl fluoride moiety can be used as a bioisostere for an isopropyl or tert-butyl group. This substitution can lead to more favorable pharmacokinetic properties by blocking sites of metabolism. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug.[2][3] Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with the biological target.[4]
A key application of this compound derivatives has been demonstrated in the development of kinase inhibitors. For instance, a derivative of this compound has been utilized in the synthesis of fused pyrimidine (B1678525) compounds that act as potent and selective inhibitors of the Rearranged during Transfection (RET) kinase, a key target in certain types of cancer.
Data Presentation: Impact of Fluoroalkyl Substitution
The introduction of a fluoroalkyl group in place of a standard alkyl group can have predictable, yet context-dependent, effects on key drug discovery parameters. While specific data for the this compound moiety is not extensively published in comparative studies, the following table summarizes the generally expected trends based on the principles of fluoroalkylation in medicinal chemistry.
| Parameter | Non-Fluorinated Analog (e.g., Isobutyl Group) | Fluorinated Analog (e.g., 1-Fluoro-2-methylpropyl Group) | Rationale for Change |
| Lipophilicity (logP/logD) | Baseline | Generally increased or decreased | The effect is complex; monofluorination of alkyl groups can decrease lipophilicity due to increased polarity, though this is highly dependent on the molecular context.[5][6] |
| Metabolic Stability (t½) | Susceptible to P450-mediated oxidation | Generally increased | The C-F bond is stronger than the C-H bond and is not susceptible to hydroxylation by cytochrome P450 enzymes, thus blocking a common metabolic pathway.[2][3] |
| Target Binding Affinity (IC₅₀/Kᵢ) | Baseline | Potentially increased | The electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with backbone amides in the protein active site) or induce a more favorable binding conformation.[4] |
| Cell Permeability | Baseline | Generally improved | Increased lipophilicity (if applicable) and altered electronic properties can enhance passive diffusion across cell membranes.[7] |
| Aqueous Solubility | Baseline | Generally decreased | Increased lipophilicity typically correlates with reduced aqueous solubility. |
Note: The data presented in this table is representative of general trends observed in medicinal chemistry and may vary depending on the specific molecular scaffold.
Experimental Protocols
Protocol 1: Synthesis of a 7-(1-Fluoro-2-methylpropan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivative
This protocol is a representative example of an N-alkylation reaction to introduce the 1-fluoro-2-methylpropyl moiety onto a heterocyclic core, based on the synthesis of RET kinase inhibitors.
Objective: To synthesize a key intermediate for a potent RET kinase inhibitor.
Materials:
-
4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
-
This compound-2-amine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMSO.
-
Addition of Reagents: To the stirred solution, add this compound-2-amine hydrochloride (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired 7-(1-fluoro-2-methylpropan-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine and compare the metabolic stability (half-life, t½) of a fluorinated compound and its non-fluorinated analog.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO (10 mM stock)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with an internal standard (e.g., warfarin (B611796) or other suitable compound) for quenching and analysis
-
Incubator/water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration, e.g., 0.5 mg/mL), and the test compound (final concentration, e.g., 1 µM). Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½) using the equation: t½ = 0.693 / k. Compare the t½ values of the fluorinated and non-fluorinated analogs.
Mandatory Visualization
Caption: The RET signaling pathway and its inhibition by targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Fluoro-2-methylpropane in the Context of Fluorination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-containing compounds are of significant interest in pharmaceutical and agrochemical research due to the unique properties that the fluorine atom imparts to organic molecules, such as increased metabolic stability and enhanced binding affinity. While the user has inquired about the use of 1-fluoro-2-methylpropane as a fluorinating agent, it is crucial to clarify its role in synthetic chemistry. This compound, also known as isobutyl fluoride (B91410), is an alkyl fluoride. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride ion an exceptionally poor leaving group. Consequently, alkyl fluorides like this compound are generally unreactive and not used as sources of fluorine for other molecules under standard synthetic conditions.
These application notes will therefore focus on the properties and synthesis of this compound and provide a detailed overview of nucleophilic fluorination, the class of reactions typically employed to synthesize alkyl fluorides.
Properties of this compound
Below is a summary of the key chemical and physical properties of this compound.[1][2][3][4][5][6]
| Property | Value |
| Chemical Formula | C₄H₉F[1][2][3] |
| Molecular Weight | 76.11 g/mol [1][3][4] |
| CAS Number | 359-00-2[1][3][4] |
| IUPAC Name | This compound[2][4] |
| Synonyms | Isobutyl fluoride[4] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 109 °C |
| Density | 1.03 g/cm³ |
Synthesis of this compound
While not a fluorinating agent itself, this compound can be synthesized via nucleophilic fluorination. A common method involves the displacement of a better leaving group, such as a tosylate, with a fluoride salt.
Protocol: Synthesis of this compound from Isobutyl Tosylate
This protocol is a representative example of an S(_N)2 reaction for the synthesis of an alkyl fluoride.
Materials:
-
Isobutyl tosylate
-
Potassium fluoride (spray-dried)
-
Kryptofix 222 (K222) or 18-crown-6
-
Acetonitrile (B52724) (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add spray-dried potassium fluoride (1.5 equivalents) and a phase-transfer catalyst such as Kryptofix 222 (0.1 equivalents).
-
Add anhydrous acetonitrile via syringe.
-
Stir the suspension at room temperature for 30 minutes.
-
Add isobutyl tosylate (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium salts.
-
Carefully remove the acetonitrile solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Overview of Nucleophilic Fluorination
Nucleophilic fluorination is a fundamental method for introducing fluorine into organic molecules.[7] This process involves the reaction of a nucleophilic fluoride source with an electrophilic carbon atom, leading to the formation of a carbon-fluorine bond.[7]
Common Nucleophilic Fluorinating Agents:
-
Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are the most common. Their reactivity is often enhanced by using a phase-transfer catalyst or a polar aprotic solvent.
-
Tetraalkylammonium Fluorides: Tetrabutylammonium fluoride (TBAF) is a popular choice due to its solubility in organic solvents.[7] Anhydrous TBAF is a potent fluorinating agent.[8]
Reaction Mechanisms:
-
S(_N)2 Mechanism: This is a common pathway for the fluorination of primary and secondary alkyl halides or sulfonates.[8] The reaction proceeds with an inversion of stereochemistry at the carbon center.[7]
-
S(_N)Ar Mechanism: Aromatic fluorination can be achieved via nucleophilic aromatic substitution on electron-deficient aromatic rings.
Key Experimental Considerations:
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used to enhance the nucleophilicity of the fluoride ion.[7]
-
Water Content: The presence of water can significantly reduce the reactivity of the fluoride ion through hydration. Therefore, anhydrous conditions are often necessary.
-
Leaving Group: A good leaving group (e.g., tosylate, mesylate, iodide, bromide) on the substrate is crucial for a successful reaction.
Visualizations
Caption: General workflow for a nucleophilic fluorination experiment.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C4H9F | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. This compound CAS#: 359-00-2 [m.chemicalbook.com]
- 4. This compound | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isobutyl fluoride - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | 359-00-2 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
1-Fluoro-2-methylpropane: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Fluoro-2-methylpropane, also known as isobutyl fluoride, is a valuable fluorinated building block in organic synthesis. The introduction of the isobutyl motif is of significant interest in medicinal chemistry, as this structural unit is present in numerous pharmaceutical agents. The fluorine atom, with its unique electronic properties, can modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability, lipophilicity, and bioavailability. Although less reactive than its chloro, bromo, and iodo counterparts, this compound offers unique reactivity and selectivity under specific conditions, making it a useful tool for the synthesis of complex organic molecules.
These application notes provide an overview of the utility of this compound in key organic transformations, complete with detailed experimental protocols and data presented for clarity and reproducibility.
I. Nucleophilic Substitution Reactions
While the carbon-fluorine bond is the strongest single bond to carbon, rendering alkyl fluorides less reactive in traditional SN2 reactions, they can undergo nucleophilic substitution under forcing conditions or with highly reactive nucleophiles. The use of aprotic polar solvents is recommended to enhance the nucleophilicity of the attacking species.
General Experimental Workflow for Nucleophilic Substitution:
Application Notes and Protocols for the Laboratory-Scale Synthesis of Isobutyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale synthesis of isobutyl fluoride (B91410), a valuable building block in the development of pharmaceuticals and other specialty chemicals. The following application notes summarize and compare common synthetic methods and provide step-by-step experimental procedures.
Introduction
Isobutyl fluoride (1-fluoro-2-methylpropane) is an important organofluorine compound. The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and reliable methods for the synthesis of alkyl fluorides such as isobutyl fluoride is of great interest to the scientific community. This document outlines two primary methods for the laboratory-scale synthesis of isobutyl fluoride: the deoxofluorination of isobutyl alcohol using a fluorinating agent and the nucleophilic substitution of isobutyl tosylate.
Synthetic Methods Overview
The synthesis of isobutyl fluoride can be achieved through several routes. The most common laboratory methods involve the conversion of isobutyl alcohol to isobutyl fluoride using specialized fluorinating reagents or a two-step process via an intermediate sulfonate ester.
Method 1: Deoxofluorination of Isobutyl Alcohol
This is a direct method where the hydroxyl group of isobutyl alcohol is replaced by a fluorine atom. Modern fluorinating agents offer high yields and selectivity.
-
Using Diethylaminosulfur Trifluoride (DAST): DAST is a widely used fluorinating agent for converting alcohols to alkyl fluorides. The reaction is typically performed at low temperatures in an inert solvent.
-
Using Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride): Deoxo-Fluor® is a more thermally stable alternative to DAST, offering a better safety profile. It is also effective for the deoxofluorination of alcohols.[1]
-
Using Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride): Fluolead™ is a crystalline, air-stable fluorinating reagent that is considered a safer alternative to DAST.[2] It has been shown to be effective for the fluorination of primary alcohols.
Method 2: Nucleophilic Substitution of an Isobutyl Sulfonate
This two-step method involves the conversion of isobutyl alcohol to a sulfonate ester, such as a tosylate, which is an excellent leaving group. The tosylate is then displaced by a fluoride ion from a salt like potassium fluoride.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic approaches to isobutyl fluoride.
| Method | Reagent | Starting Material | Typical Molar Ratio (Reagent:Substrate) | Solvent | Reaction Temperature | Reaction Time | Typical Yield |
| Deoxofluorination | DAST | Isobutyl Alcohol | 1.2 : 1 | Dichloromethane (B109758) | -78 °C to rt | 2-3 hours | Good to High |
| Deoxofluorination | Deoxo-Fluor® | Isobutyl Alcohol | 1.5 - 3 : 1 | Dichloromethane | 0 °C to rt | Overnight | Good to High |
| Deoxofluorination | Fluolead™ | Isobutyl Alcohol | 1.1 : 1 | Dichloromethane | 0 °C to rt | 1-3 hours | High |
| Nucleophilic Substitution | Potassium Fluoride | Isobutyl Tosylate | 2 : 1 | Ethylene (B1197577) Glycol | 160-170 °C | 5 hours | Moderate |
Experimental Protocols
Method 1A: Synthesis of Isobutyl Fluoride using DAST
This protocol describes the deoxofluorination of isobutyl alcohol using diethylaminosulfur trifluoride (DAST).
Materials:
-
Isobutyl alcohol (2-methyl-1-propanol)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Distillation apparatus
Procedure: [3]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isobutyl alcohol (1.0 eq.) in anhydrous dichloromethane (approx. 10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.2 eq.) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, and then allow it to slowly warm to room temperature over 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This should be done slowly and in a well-ventilated fume hood as gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. Due to the low boiling point of isobutyl fluoride (approx. 16-18 °C), careful fractional distillation is required to isolate the pure product. The receiving flask should be cooled in an ice bath.
Method 1B: Synthesis of Isobutyl Fluoride using Deoxo-Fluor®
This protocol details the use of the more thermally stable Deoxo-Fluor® for the synthesis of isobutyl fluoride.
Materials:
-
Isobutyl alcohol (2-methyl-1-propanol)
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure: [1]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isobutyl alcohol (1.0 eq.) in anhydrous dichloromethane (approx. 20 mL per mmol of alcohol) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Deoxo-Fluor®: Add Deoxo-Fluor® (1.5 - 3.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Follow the quenching, extraction, drying, and purification steps as described in Method 1A.
Method 2: Synthesis of Isobutyl Fluoride from Isobutyl Tosylate
This two-step protocol involves the preparation of isobutyl tosylate followed by nucleophilic fluorination.
Step 1: Synthesis of Isobutyl Tosylate
Materials:
-
Isobutyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isobutyl alcohol (1.0 eq.) in dichloromethane.
-
Addition of Base and TsCl: Cool the solution in an ice bath and add pyridine or triethylamine (1.2 eq.). Then, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with water. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude isobutyl tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of Isobutyl Fluoride
Materials:
-
Isobutyl tosylate
-
Anhydrous potassium fluoride (KF)
-
Ethylene glycol
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped for distillation, add anhydrous potassium fluoride (2.0 eq.) and ethylene glycol.
-
Reaction and Distillation: Heat the mixture to 160-170 °C. Add isobutyl tosylate (1.0 eq.) dropwise. The product, isobutyl fluoride, will distill as it is formed.
-
Purification: Collect the distillate and wash it with water to remove any co-distilled ethylene glycol. Dry the organic layer and re-distill carefully to obtain pure isobutyl fluoride.
Visualizations
References
Handling and storage procedures for 1-Fluoro-2-methylpropane in a lab setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1-Fluoro-2-methylpropane (also known as isobutyl fluoride) in a laboratory setting. The information is intended to supplement, not replace, institutional safety guidelines and a thorough understanding of the material's properties.
Physical and Chemical Properties
This compound is a flammable, volatile, and colorless liquid. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following data is compiled from various chemical databases and supplemented with information from the SDS for the closely related compound, 1-Chloro-2-methylpropane, which is expected to have similar physical hazards.
| Property | Value | Source |
| Molecular Formula | C₄H₉F | PubChem[1] |
| Molecular Weight | 76.11 g/mol | PubChem[1] |
| Boiling Point | 22 °C | Stenutz[2] |
| Appearance | Colorless liquid (presumed) | N/A |
| Odor | Strong (presumed, based on analogue) | Fisher Scientific[3] |
| Flash Point | -7 °C (for 1-Chloro-2-methylpropane) | Fisher Scientific[3] |
| Vapor Pressure | 120 mmHg @ 20 °C (for 1-Chloro-2-methylpropane) | Fisher Scientific[3] |
| Solubility | Insoluble in water (for 1-Chloro-2-methylpropane) | Fisher Scientific[3] |
Hazard Identification and Safety Precautions
2.1 Hazards
Based on data for analogous compounds, this compound is presumed to be a highly flammable liquid and vapor .[3] It may cause irritation upon contact with the skin, eyes, and respiratory tract. The toxicological properties of this compound have not been thoroughly investigated.
2.2 Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. In the event of a spill or when exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge is required.
Handling and Storage Procedures
3.1 Handling
-
All manipulations of this compound must be performed in a well-ventilated chemical fume hood.
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.
-
Use only non-sparking tools and equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors.
-
Ensure that an eyewash station and safety shower are readily accessible.
3.2 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store in a designated flammable liquids storage cabinet.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Do not store in standard domestic refrigerators or freezers. Use only refrigerators and freezers approved for the storage of flammable liquids.
Emergency Procedures
4.1 Spills
-
Small Spills (within a fume hood):
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Immediately evacuate the area.
-
Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contact your institution's environmental health and safety department.
-
4.2 Fire
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Do not use a solid stream of water as it may spread the fire.
-
Wear self-contained breathing apparatus and full protective gear.
4.3 First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide (B81097)
This hypothetical protocol describes the use of this compound in a nucleophilic substitution reaction to form 1-azido-2-methylpropane. This reaction is illustrative of a potential application for this compound.
5.1 Materials
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
5.2 Procedure
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium azide (1.2 equivalents) and anhydrous DMF.
-
Addition of this compound: While stirring under a nitrogen atmosphere, slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Use a rotary evaporator with a cold trap and ensure the vacuum pump is in a well-ventilated area, as the product may be volatile.
-
Purification: Purify the crude product by fractional distillation to afford 1-azido-2-methylpropane.
Visualizations
Caption: Logical workflow for the safe handling and storage of this compound.
Caption: General experimental workflow for the synthesis of 1-azido-2-methylpropane.
References
Application Notes and Protocols for 1-Fluoro-2-methylpropane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 1-fluoro-2-methylpropane (isobutyl fluoride) in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its potential as a building block can be inferred from the well-established role of fluorination in enhancing the efficacy and metabolic stability of crop protection agents. The introduction of fluorine atoms or fluorine-containing motifs into a molecule is a critical strategy in modern agrochemical design.[1][2] This document provides a conceptual framework and hypothetical protocols for the use of this compound in the synthesis of novel agrochemical candidates.
The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, acidity, and stability, which in turn can enhance biological activity.[3][4] Fluorinated compounds are prominent in the agrochemical industry, with a significant percentage of recently launched pesticides containing fluorine.[2][5] While trifluoromethyl and difluoromethyl groups are common, the introduction of monofluorinated alkyl chains like the 1-fluoro-2-methylpropyl group offers a subtler modification of a molecule's properties. The isobutyl moiety itself is found in various organic compounds, including some used in the production of insecticides and fungicides.[6][7]
These notes outline a hypothetical application of this compound as an alkylating agent to introduce a fluorinated isobutyl group into a common agrochemical scaffold, potentially leading to new active ingredients with improved properties.
Hypothetical Application: Synthesis of a Fluorinated Ether-Based Fungicide Candidate
This section details a conceptual synthetic pathway for the preparation of a hypothetical fungicide candidate incorporating the 1-fluoro-2-methylpropyl moiety. The proposed synthesis involves the O-alkylation of a phenolic precursor, a common structural motif in various fungicides.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data for a conceptual fungicide candidate synthesized using this compound, compared to a non-fluorinated analogue. This data is for illustrative purposes and is not based on actual experimental results.
| Compound | Target Enzyme Inhibition (IC50, µM) | In-vitro Antifungal Activity (EC50, µg/mL) vs. Botrytis cinerea | Metabolic Stability (t½ in rat liver microsomes, min) |
| Hypothetical Fluorinated Candidate | 0.05 | 0.1 | 60 |
| Non-fluorinated Isobutyl Analog | 0.25 | 0.8 | 25 |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of a fungicide candidate using this compound.
Protocol 1: Synthesis of 4-((1-fluoro-2-methylpropyl)oxy)-2-(trifluoromethyl)pyridine (Hypothetical)
This protocol describes the nucleophilic substitution reaction between 2-(trifluoromethyl)-4-pyridinol and this compound.
Materials:
-
2-(trifluoromethyl)-4-pyridinol (1.0 eq)
-
This compound (1.2 eq)[8]
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethyl)-4-pyridinol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to afford the desired product, 4-((1-fluoro-2-methylpropyl)oxy)-2-(trifluoromethyl)pyridine.
Characterization (Hypothetical):
-
¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry would be used to confirm the structure and purity of the final compound.
Visualizations
Diagram 1: Hypothetical Synthetic Pathway
References
- 1. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. images.assettype.com [images.assettype.com]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Isobutyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 8. This compound | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Step-by-Step Guide to Fluorinating Isobutane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into isobutane (B21531) derivatives offers a powerful strategy to modulate the physicochemical and biological properties of molecules, enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides detailed protocols for the fluorination of isobutane derivatives, which are rich in tertiary carbon centers, through various modern synthetic methods.
Nucleophilic Fluorination of Tertiary Alcohol Derivatives
Nucleophilic fluorination is a cornerstone for creating C-F bonds. For isobutane derivatives, this typically involves the displacement of a leaving group from a tertiary carbon. A significant advancement in this area is the use of tertiary alcohols as both substrates (after activation) and as reaction media to enhance the reactivity of fluoride (B91410) sources.
A highly effective method for the deoxyfluorination of tertiary alcohols, which can be considered derivatives of isobutane, involves a one-pot, base-free activation and subsequent fluoride transfer. This approach minimizes elimination side products often encountered with tertiary substrates.[1]
Experimental Protocol: Deoxyfluorination of 2-Methyl-2-propanol (tert-Butanol)
This protocol is adapted from a general method for the deoxyfluorination of tertiary alcohols.[1]
Materials:
-
2-Methyl-2-propanol (tert-Butanol)
-
Tris(2,4-difluorophenyl)phosphine
-
Triphenylmethyl fluoride (Trityl fluoride)
-
Tris(2,4-difluorophenyl)borane (Lewis acid catalyst)
-
1,4-Dioxane (B91453), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methyl-2-propanol (1.0 mmol, 1.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) and stir until the alcohol is fully dissolved.
-
To the solution, add tris(2,4-difluorophenyl)phosphine (1.1 mmol, 1.1 equiv).
-
Follow with the addition of triphenylmethyl fluoride (1.1 mmol, 1.1 equiv).
-
Finally, add the tris(2,4-difluorophenyl)borane catalyst (5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR spectroscopy.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-fluoro-2-methylpropane.
Quantitative Data Summary:
| Substrate | Product | Fluorinating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methyl-2-propanol | 2-Fluoro-2-methylpropane | Trityl fluoride / Phosphine | Tris(2,4-difluorophenyl)borane | 1,4-Dioxane | RT | 12 | ~70-80 |
Note: The yield is an estimate based on similar tertiary alcohol deoxyfluorinations reported in the literature.[1]
Experimental Workflow:
Caption: Workflow for the deoxyfluorination of tert-butanol.
Electrophilic Fluorination of Isobutane Derivatives
Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used for their efficacy and handling characteristics.[2] These are particularly effective for the fluorination of electron-rich C-H bonds or enolates derived from carbonyl compounds containing an isobutyl group.
Experimental Protocol: α-Fluorination of a β-Ketoester with an Isobutyl Group
This protocol is a general procedure for the α-fluorination of a β-ketoester using NFSI, which can be applied to substrates containing an isobutyl moiety.[2]
Materials:
-
tert-Butyl 2-oxo-4-methylpentanoate (or similar β-ketoester with an isobutyl group)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Chiral Palladium complex (e.g., (R)-BINAP-Pd(OTf)₂) for enantioselective fluorination (optional)
-
Ethanol (B145695), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask, add the chiral palladium complex (5 mol%) if an enantioselective reaction is desired.
-
Add anhydrous ethanol (1.0 mL per 0.2 mmol of substrate).
-
Add the β-ketoester (1.0 mmol, 1.0 equiv) at room temperature.
-
Stir the mixture for 10 minutes to allow for the formation of the palladium enolate.
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the resulting suspension at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Substrate | Product | Fluorinating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| tert-Butyl 2-oxocyclopentanecarboxylate | tert-Butyl 1-fluoro-2-oxocyclopentanecarboxylate | NFSI | (R)-BINAP-Pd(OTf)₂ | Ethanol | RT | 24 | 85 (91% ee) |
| 1-Methylindole | 3-Fluoro-1-methylindole | Selectfluor® | None | MeCN | 0 to RT | 0.5 | 92 |
Data for tert-butyl 2-oxocyclopentanecarboxylate is provided as a representative example of a similar substrate class.[2]
Reaction Mechanism:
Caption: Mechanism of electrophilic fluorination of a β-ketoester.
Photocatalytic C(sp³)–H Fluorination
Direct C-H fluorination represents a highly atom-economical and efficient strategy. Photocatalytic methods have emerged as powerful tools for the selective fluorination of unactivated C(sp³)–H bonds, including those found in isobutane derivatives. These reactions often proceed under mild conditions and exhibit good functional group tolerance.[3]
Experimental Protocol: Direct C-H Fluorination of Adamantane (B196018)
Adamantane, with its multiple tertiary C-H bonds, serves as an excellent model substrate for isobutane derivatives in C-H fluorination studies. This protocol utilizes a decatungstate photocatalyst and NFSI.[3]
Materials:
-
Adamantane
-
N-Fluorobenzenesulfonimide (NFSI)
-
Tetrabutylammonium (B224687) decatungstate (TBADT)
-
Acetonitrile (B52724), anhydrous
-
UV lamp (e.g., 365 nm)
-
Standard glassware for photochemical reactions
Procedure:
-
In a quartz reaction vessel, dissolve adamantane (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv).
-
Add tetrabutylammonium decatungstate (TBADT) (1-5 mol%).
-
Degas the solution with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the reaction by GC-MS or 19F NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the fluorinated adamantane derivatives.
Quantitative Data Summary:
| Substrate | Product | Fluorinating Agent | Photocatalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Adamantane | 1-Fluoroadamantane | NFSI | TBADT | MeCN | RT | 24 | 60-70 |
| Leucine Methyl Ester | γ-Fluoroleucine Methyl Ester | NFSI | TBADT | MeCN | RT | 12 | 55 |
Yields are representative for C-H fluorination of substrates with tertiary C-H bonds.[3]
Logical Relationship Diagram:
Caption: Photocatalytic cycle for C-H fluorination.
These protocols provide a foundational framework for the fluorination of isobutane derivatives. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best results. The unique properties imparted by fluorine make these synthetic endeavors highly valuable in the pursuit of novel pharmaceuticals and advanced materials.
References
Application Notes and Protocols for Safe Laboratory Practices: Working with Alkyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to safe laboratory practices for handling alkyl fluorides. Due to the unique hazards associated with organofluorine compounds, strict adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination. Alkyl fluorides can present a range of hazards including toxicity, and the potential to form highly corrosive and toxic byproducts such as hydrogen fluoride (B91410) (HF).[1]
Hazard Assessment
A thorough risk assessment must be conducted before any experiment involving alkyl fluorides. This assessment should consider the specific alkyl fluoride being used, its concentration, the scale of the reaction, and the potential for the formation of hazardous byproducts.
1.1. Toxicity: Many organofluorine compounds are biologically active and can be toxic. Some can be metabolized into toxic byproducts like fluoride ions.[1] Chronic exposure to fluoride compounds can lead to systemic toxicity, with potential effects on bones, such as brittleness and joint stiffness.[2] Acute exposure can cause a range of symptoms from irritation to severe systemic effects.[2]
1.2. Reactivity and Corrosivity: While the carbon-fluorine bond is very strong, the synthesis and reactions of alkyl fluorides can involve highly reactive and hazardous reagents.[1] A significant hazard is the potential for the formation of hydrogen fluoride (HF), which is extremely corrosive and can cause severe burns to all tissues.[1] HF readily penetrates the skin, causing deep tissue damage.[1]
1.3. Flammability: Some fluorinated organic compounds are flammable, with vapors that can form ignitable mixtures with air.[3]
Data Presentation: Properties of Common Fluoride Sources
The following table summarizes key data for common fluoride-containing compounds encountered in laboratories.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Hazards | Exposure Limits (OSHA TWA) |
| Sodium Fluoride | NaF | 41.99 | 1695 | Toxic if swallowed, causes skin and serious eye irritation.[4] | 2.5 mg/m³ (as F) |
| Hydrogen Fluoride | HF | 20.01 | 19.5 | Highly corrosive and toxic, causes severe burns. | 3 ppm (as F) |
| (Diethylamino)sulfur trifluoride (DAST) | (C₂H₅)₂NSF₃ | 161.19 | 45-46 (0.1 mmHg) | Corrosive, reacts violently with water. | Not established |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | (CH₃OCH₂CH₂)₂NSF₃ | 221.26 | >25 (decomposes) | Corrosive, reacts with water. | Not established |
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical. The following are minimum requirements:
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield must be worn when handling alkyl fluorides and especially when working with or generating HF.[5][6] Safety glasses with side shields are not sufficient.[6]
-
Gloves: No single glove material is resistant to all chemicals. It is recommended to use a layered glove system. A common practice is to wear a disposable nitrile or neoprene glove over a more robust glove like a Silvershield®.[7] Always consult the glove manufacturer's compatibility chart for the specific chemicals being used.[8][9] Inspect gloves for any signs of degradation or punctures before use.[10]
-
Body Protection: A flame-resistant lab coat should be worn, fully buttoned.[5][8] For operations with a higher risk of splashes, a chemical-resistant apron should also be worn.[6] Wear long pants and closed-toe shoes.[8]
-
Respiratory Protection: All work with alkyl fluorides should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If there is a potential for exposure above permissible limits, a respirator may be required, which necessitates enrollment in a respiratory protection program with medical evaluation and fit testing.[8]
3.2. Safe Handling and Operations
-
Ventilation: Always handle alkyl fluorides and conduct reactions in a properly functioning chemical fume hood.[11]
-
Equipment: Ensure all glassware and equipment are dry and free from contaminants.[5] For reactions involving or generating HF, do not use glass containers; use compatible materials such as polyethylene, polypropylene, or Teflon®.[6]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[5] Ensure that a tube of calcium gluconate gel is available in the laboratory and that all personnel are trained in its use for HF exposure.[7][12][13]
-
Working Alone: Avoid working alone when handling highly hazardous materials like alkyl fluorides.
3.3. Storage
-
Store alkyl fluorides in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][11]
-
Store in tightly sealed, compatible containers.[3] For materials that can generate HF, use plastic containers and periodically check for brittleness.[6]
-
Utilize secondary containment, such as a tray, to contain any potential leaks.[6][11]
-
Flammable fluorinated liquids should be stored in a designated flammable liquids storage cabinet.[3]
3.4. Waste Disposal
-
All waste containing alkyl fluorides or fluoride ions must be treated as hazardous waste.[2][3]
-
Collect waste in a clearly labeled, compatible, and sealable container.[3][11]
-
Do not mix incompatible waste streams.
-
Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.[2][3]
-
For some reactive fluorinating agents, a neutralization protocol may be necessary before disposal. This should only be performed by trained personnel following a validated standard operating procedure. A general procedure for neutralizing small quantities of reactive fluorinating agents involves the slow and controlled addition to a stirred, ice-cooled basic solution (e.g., 10% sodium hydroxide (B78521) or calcium hydroxide) in a fume hood.[14]
3.5. Emergency Procedures
-
Skin Exposure:
-
Immediately flush the affected area with copious amounts of cool water for at least 5-15 minutes.[7][12][13]
-
While rinsing, remove all contaminated clothing and jewelry.[12][13]
-
After rinsing, apply a liberal amount of 2.5% calcium gluconate gel to the affected area and massage it into the skin.[7][12][13] Reapply every 15 minutes until medical assistance is obtained.[7]
-
Seek immediate medical attention.[7][13] Inform medical personnel of the exposure to alkyl fluoride and potential HF formation.
-
-
Eye Exposure:
-
Inhalation:
-
Spill Response:
-
Small Spill: If the spill is small and you are trained to handle it, alert others in the area and ensure the area is well-ventilated.[3][11] Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).[14] Collect the absorbed material into a sealed container for hazardous waste disposal.[3]
-
Large Spill: Evacuate the laboratory immediately and alert others.[6][15] Close the laboratory door and post a warning sign.[6] Contact your institution's EHS or emergency response team.[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. osti.gov [osti.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. benchchem.com [benchchem.com]
- 15. safety.fsu.edu [safety.fsu.edu]
Troubleshooting & Optimization
Optimizing the Synthesis of 1-Fluoro-2-methylpropane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the yield for the synthesis of 1-fluoro-2-methylpropane. The information is presented in a practical question-and-answer format, addressing specific challenges that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | 1. Ineffective Fluorinating Agent: The choice of fluorinating agent is critical. Alkali metal fluorides like KF and NaF often result in low yields due to their low solubility and the high lattice energy of the resulting metal halide.[1] 2. Poor Leaving Group: The efficiency of the substitution reaction depends on the nature of the leaving group on the isobutyl substrate. 3. Reaction Temperature Too Low: The activation energy for the C-F bond formation may not be reached. | 1. Select an Appropriate Fluorinating Agent: Utilize heavy metal fluorides such as silver(I) fluoride (B91410) (AgF), mercury(II) fluoride (HgF₂), or antimony trifluoride (SbF₃) for the Swarts reaction, as they are more effective.[1] For deoxyfluorination of isobutanol, consider using reagents like DAST (diethylaminosulfur trifluoride) or Yarovenko-Raksha reagents. 2. Use a Good Leaving Group: When starting from an isobutyl halide, bromides and iodides are better leaving groups than chlorides. If starting from isobutanol, conversion to a tosylate or mesylate can improve the reaction. 3. Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS to find the optimal balance between reaction rate and side product formation. |
| Significant Formation of Elimination Byproduct (Isobutylene) | 1. Strongly Basic Conditions: The fluoride anion can act as a base, promoting the E2 elimination pathway, especially at elevated temperatures.[2] 2. Steric Hindrance: The branched nature of the isobutyl group can favor elimination over substitution.[1] | 1. Use a Less Basic Fluoride Source: Consider using spray-dried potassium fluoride or a phase-transfer catalyst to enhance nucleophilicity without significantly increasing basicity. 2. Control Reaction Temperature: Lowering the reaction temperature can favor the SN2 substitution over the E2 elimination, as the activation energy for substitution is generally lower.[2] 3. Solvent Choice: Employ polar aprotic solvents like acetonitrile (B52724) or DMF to favor the SN2 reaction. |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time or Temperature. 2. Deactivation of the Fluorinating Agent: Moisture can hydrolyze some fluorinating agents. | 1. Monitor the Reaction: Use GC-MS or NMR to monitor the consumption of the starting material and adjust the reaction time and temperature accordingly. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Similar Boiling Points: The boiling point of this compound is low, and it may co-distill with solvents or byproducts. 2. Formation of Azeotropes. | 1. Fractional Distillation: Use a fractional distillation column to carefully separate the product from impurities with close boiling points. 2. Aqueous Workup: Wash the crude product with water to remove water-soluble impurities and then dry the organic layer before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Swarts reaction is a widely used and effective method for the synthesis of alkyl fluorides, including this compound.[1] This reaction involves the treatment of an alkyl chloride or bromide (e.g., 1-chloro-2-methylpropane (B167039) or 1-bromo-2-methylpropane) with a heavy metal fluoride, such as AgF, HgF₂, or SbF₃.[1] The reaction typically proceeds via an SN2 mechanism.[1]
Q2: Can I synthesize this compound directly from isobutanol?
A2: Yes, it is possible to synthesize this compound from isobutanol using a process called deoxofluorination. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Yarovenko-Raksha reagents (e.g., 2-chloro-1,1,2-trifluoroethyldiethylamine). These reagents convert the hydroxyl group into a good leaving group, which is then displaced by a fluoride ion.
Q3: What are the main side reactions to be aware of during the synthesis?
A3: The primary side reaction is the elimination of HX (where X is the leaving group) to form isobutylene. This is particularly prevalent under strongly basic conditions or at high temperatures.[2] Rearrangement of the isobutyl carbocation to the more stable tert-butyl carbocation is also a possibility, especially if the reaction has any SN1 character, which could lead to the formation of 2-fluoro-2-methylpropane.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the starting material, the desired product, and any byproducts based on their retention times and mass spectra. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.
Q5: What is the best way to purify the final product?
A5: Due to its volatility, fractional distillation is the most common and effective method for purifying this compound. It is important to use an efficient fractionating column to separate the product from any remaining starting material, solvent, and byproducts. A final wash with a mild base (like sodium bicarbonate solution) followed by water and drying over a suitable drying agent (e.g., anhydrous magnesium sulfate) prior to distillation is recommended to remove any acidic impurities.
Experimental Protocols
Synthesis of this compound via Swarts Reaction
This protocol describes a general procedure for the synthesis of this compound from 1-bromo-2-methylpropane (B43306) using silver(I) fluoride.
Materials:
-
1-bromo-2-methylpropane
-
Silver(I) fluoride (AgF)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add silver(I) fluoride (1.2 equivalents).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous acetonitrile to the flask.
-
Begin stirring the suspension and add 1-bromo-2-methylpropane (1.0 equivalent) dropwise to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for the duration of the reaction. Monitor the reaction progress by GC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the silver bromide precipitate.
-
Carefully distill the filtrate to isolate the this compound product. Collect the fraction boiling at the expected temperature.
Data Presentation
Table 1: Comparison of Fluorinating Agents for the Synthesis of this compound
| Starting Material | Fluorinating Agent | Typical Yield (%) | Key Considerations |
| 1-Bromo-2-methylpropane | AgF | Good to Excellent | Higher cost, light-sensitive. |
| 1-Chloro-2-methylpropane | HgF₂ | Good | Toxic mercury salts. |
| 1-Bromo-2-methylpropane | SbF₃ | Moderate to Good | Requires careful handling. |
| 1-Chloro-2-methylpropane | KF | Low to Moderate | Low solubility, requires high temperatures or phase-transfer catalysts. |
| Isobutanol | DAST | Moderate to Good | Can lead to elimination byproducts. |
Note: Yields are approximate and can vary significantly based on reaction conditions.
Visualizations
References
Technical Support Center: Fluorination of 2-Methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the fluorination of 2-methylpropane. The information is tailored to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address common challenges and inquiries regarding the side reactions and selectivity in the fluorination of 2-methylpropane.
FAQs
Q1: What are the primary products and major side products in the free-radical fluorination of 2-methylpropane?
A1: The primary products of the monofluorination of 2-methylpropane are tert-butyl fluoride (B91410) (2-fluoro-2-methylpropane) and isobutyl fluoride (1-fluoro-2-methylpropane). Due to the high reactivity and low selectivity of the fluorine radical, a mixture of these isomers is typically obtained.[1][2] One study has reported a product ratio of 14% tert-butyl fluoride and 86% isobutyl fluoride.
Beyond the primary isomers, other side reactions can occur, especially with highly reactive fluorinating agents like elemental fluorine (F₂). These can include:
-
Polyfluorination: Substitution of more than one hydrogen atom, leading to di-, tri-, and even perfluorinated products.[3]
-
Carbon-Carbon Bond Cleavage: The high energy of the fluorination reaction can lead to the fragmentation of the 2-methylpropane molecule, resulting in smaller fluorinated alkanes.
-
Rearrangement Products: Although less common in radical reactions, carbocationic intermediates, if formed, could lead to rearranged products.
Q2: The reaction favors the primary fluoride (isobutyl fluoride), which is contrary to the expected stability of the tertiary radical. Why is this the case?
A2: This is a critical observation in the fluorination of alkanes. While the tertiary radical is indeed more stable than the primary radical, the reactivity of the fluorine radical is so high that it is not very selective. According to the Hammond postulate, for a highly exothermic reaction like fluorination, the transition state resembles the reactants more than the products. Therefore, the stability of the resulting radical has a smaller influence on the reaction rate. The product distribution is instead largely governed by statistical factors, i.e., the number of available hydrogen atoms of each type. In 2-methylpropane, there are nine primary hydrogens and only one tertiary hydrogen. This statistical advantage for the primary hydrogens leads to a higher yield of isobutyl fluoride.[1]
Q3: How can I improve the selectivity of the fluorination towards the tertiary product (tert-butyl fluoride)?
A3: Achieving high selectivity in the direct fluorination of alkanes is challenging. However, several strategies can be employed to favor the formation of the thermodynamically more stable product:
-
Choice of Fluorinating Agent: While elemental fluorine is highly unselective, other fluorinating agents like N-fluorosulfonimide (NFSI) or Selectfluor® may offer slightly better selectivity, although they are generally used for more activated C-H bonds.[4][5]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by making the reaction less exothermic and allowing the small differences in activation energy to have a greater effect.
-
Photochemical Methods: Photofluorination using specific catalysts and light sources can sometimes provide better control over selectivity compared to direct fluorination with F₂.[5]
-
Indirect Methods: For targeted synthesis of tert-butyl fluoride, it is often more practical to use a multi-step synthesis, for example, via an Sɴ1 reaction on tert-butyl alcohol or a related derivative, rather than relying on the direct, non-selective fluorination of 2-methylpropane.
Q4: I am observing significant charring and a complex mixture of byproducts. What could be the cause?
A4: The formation of char and a multitude of byproducts is often a result of the high exothermicity of the reaction, particularly when using elemental fluorine.[3] This can lead to uncontrolled side reactions and decomposition. To mitigate this, consider the following:
-
Dilution: Carry out the reaction at high dilution using an inert solvent or in the gas phase with a large excess of an inert gas like nitrogen or helium.
-
Temperature Control: Use a reactor with efficient heat dissipation and maintain a low and constant temperature.
-
Flow Chemistry: Continuous-flow reactors can offer better control over reaction parameters, including temperature and mixing, which can help to minimize side reactions.
-
Milder Fluorinating Agents: If possible for your application, switch to a less reactive fluorinating agent.
Quantitative Data Summary
The following table summarizes the reported product distribution for the monofluorination of 2-methylpropane.
| Product | IUPAC Name | Percentage of Monofluorinated Product |
| tert-Butyl fluoride | 2-Fluoro-2-methylpropane | 14% |
| Isobutyl fluoride | This compound | 86% |
Note: This data is based on a specific reported experiment and the ratio can be influenced by reaction conditions.
Experimental Protocols
While a universally optimized protocol is not available due to the challenges in controlling this reaction, the following provides a general methodology for the gas-phase photofluorination of 2-methylpropane. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures due to the high reactivity and toxicity of fluorine gas.
Objective: To perform the photofluorination of 2-methylpropane.
Materials:
-
2-Methylpropane (high purity)
-
Fluorine gas (typically diluted with an inert gas like nitrogen or helium)
-
Inert gas (Nitrogen or Helium)
-
Photochemical reactor equipped with a UV lamp, gas inlets, a pressure gauge, and a temperature controller.
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis.
Procedure:
-
Reactor Setup: Assemble the photochemical reactor, ensuring all connections are secure and leak-proof. The reactor should be made of materials resistant to fluorine and hydrogen fluoride (e.g., Monel, stainless steel, or passivated aluminum).
-
Inerting the System: Purge the entire system, including all gas lines and the reactor, with a stream of inert gas for at least 30 minutes to remove any residual air and moisture.
-
Introduction of Reactants: Introduce a controlled flow of 2-methylpropane into the reactor.
-
Introduction of Fluorine: Slowly introduce a diluted stream of fluorine gas into the reactor. The molar ratio of 2-methylpropane to fluorine should be kept high (e.g., >10:1) to minimize polyfluorination.
-
Initiation: Once a stable mixture of reactants is established in the reactor, turn on the UV lamp to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples from the gas stream and analyzing them by GC-MS.
-
Reaction Quenching: After the desired reaction time, turn off the UV lamp and stop the flow of fluorine gas. Continue the flow of 2-methylpropane and inert gas for a short period to purge any remaining fluorine from the system.
-
Work-up: The product mixture is typically a gas and can be condensed at low temperatures for further analysis or purification if required. The effluent gas stream should be passed through a scrubber containing a suitable reagent (e.g., soda lime) to neutralize unreacted fluorine and hydrogen fluoride.
Visualizations
Reaction Pathway Diagram
References
Technical Support Center: Purification of Crude 1-Fluoro-2-methylpropane by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-fluoro-2-methylpropane by distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional distillation of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very slow distillation at the expected boiling point (around 22°C) | - Inadequate heating of the distillation flask.- Heat loss from the distillation column. - Thermometer bulb placed incorrectly. | - Gradually increase the heating mantle temperature.- Insulate the distillation column with glass wool or aluminum foil.- Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head. |
| Fluctuating temperature during distillation of the main fraction | - Uneven boiling (bumping).- Presence of a close-boiling impurity or an azeotrope.- Heating rate is too high. | - Add boiling chips or use a magnetic stirrer.- Check for the presence of 2-fluoro-2-methylpropane (boiling point: 12°C) using GC-MS. If an azeotrope is suspected, consider alternative purification methods.- Reduce the heating rate to ensure a slow and steady distillation. |
| Product is contaminated with a higher-boiling impurity (e.g., isobutanol, di-isobutyl ether) | - Inefficient fractional distillation column.- Distillation carried out too quickly.- "Flooding" of the column. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Decrease the heating rate to allow the liquid to drain back into the flask. |
| Product is contaminated with a lower-boiling impurity (e.g., isobutene) | - Inefficient fractional distillation column.- Initial distillation fraction (forerun) was not properly discarded. | - Ensure the use of an efficient fractionating column.- Collect and discard an initial fraction (forerun) at a lower temperature before collecting the main product fraction. |
| Low recovery of the purified product | - Leaks in the distillation apparatus.- Condenser is not efficient enough for the low-boiling product.- Overly aggressive heating leading to product loss through the condenser. | - Check all joints and connections for a tight seal. Use appropriate joint clips.- Ensure a good flow of cold coolant through the condenser. For very volatile compounds, a condenser with a larger surface area or a colder coolant might be necessary.- Reduce the heating rate to control the distillation rate. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: The key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H9F[1][2] |
| Molecular Weight | 76.11 g/mol [1][2] |
| Boiling Point | 22 °C[3] |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water, soluble in organic solvents. |
Q2: What are the potential impurities in crude this compound?
A2: The impurities will depend on the synthetic route used. The two common routes and their potential impurities are outlined below.
Synthesis Route and Potential Impurities
Caption: Synthesis routes and potential impurities for this compound.
Q3: Does this compound form azeotropes?
A3: There is no readily available experimental data on the azeotropic behavior of this compound with common solvents or impurities. However, given its low boiling point and the potential for hydrogen bonding with impurities like isobutanol and water, the formation of azeotropes is a possibility that should be considered, especially if purification by distillation is not proceeding as expected. If an azeotrope is suspected, techniques such as extractive or azeotropic distillation with a third component may be necessary.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: The following methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for both separating volatile impurities and identifying them based on their mass spectra. It is particularly useful for detecting and quantifying isomeric impurities like 2-fluoro-2-methylpropane.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the C-F bond (typically in the region of 1000-1400 cm⁻¹) and the absence of hydroxyl groups (-OH stretch around 3200-3600 cm⁻¹) from any unreacted isobutanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed structural information and help in identifying and quantifying impurities.
Q5: What are the key safety precautions for handling this compound and the reagents used in its synthesis?
A5: this compound is a low-boiling and flammable liquid. The reagents used in its synthesis, such as DAST and hydrogen fluoride, are highly corrosive and toxic.
-
This compound: Handle in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Diethylaminosulfur Trifluoride (DAST): DAST is corrosive, moisture-sensitive, and can decompose exothermically.[4] Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat.[4]
-
Hydrogen Fluoride (HF): HF is extremely corrosive and toxic.[5] Skin contact can cause severe burns that may not be immediately painful.[5] Always use appropriate PPE, including a face shield, acid-resistant gloves, and an apron.[6] An HF-specific first-aid kit containing calcium gluconate gel should be readily available.[6]
Experimental Protocol: Fractional Distillation of Crude this compound
Objective: To purify crude this compound from higher and lower boiling point impurities.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Heating mantle
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Ice-water bath
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and boiling chips (or a stir bar) in the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to the distillation head and a receiving flask.
-
Circulate cold water through the condenser.
-
Place the receiving flask in an ice-water bath to minimize the loss of the volatile product.
-
Insulate the fractionating column and the distillation head to prevent heat loss.
-
-
Distillation:
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the vapor rising slowly up the fractionating column. A "reflux ring" of condensing vapor should be visible.
-
Adjust the heating to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Forerun Collection: Collect the initial distillate that comes over at a temperature below the expected boiling point of this compound. This fraction will contain any low-boiling impurities (e.g., isobutene).
-
Main Fraction Collection: Once the temperature stabilizes at the boiling point of this compound (approximately 22°C), change the receiving flask and collect the main fraction.
-
Final Fraction: If the temperature begins to rise significantly above 22°C, stop the distillation. The remaining liquid in the distillation flask will contain the higher-boiling impurities.
-
-
Purity Analysis:
-
Analyze the collected main fraction for purity using GC-MS, FTIR, or NMR spectroscopy.
-
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting the distillation of this compound.
References
- 1. This compound | 359-00-2 [chemicalbook.com]
- 2. This compound | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physical properties of isobutane - Knowledge - Shandong Yuean Chemical Industry Co., Ltd [sdya-chem.com]
- 4. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Common impurities in isobutyl fluoride synthesis and their removal
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of isobutyl fluoride (B91410).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing isobutyl fluoride from isobutyl alcohol?
A1: The synthesis of isobutyl fluoride from isobutyl alcohol, typically via deoxyfluorination, can lead to several common impurities. These include:
-
Unreacted Isobutyl Alcohol: Incomplete reaction can leave residual starting material in your crude product.
-
Isobutylene (B52900): This is the primary byproduct, formed through an E2 elimination side reaction. Its formation is competitive with the desired SN2 substitution.[1]
-
Hydrogen Fluoride (HF): Many fluorinating reagents, such as DAST, release HF as a byproduct, which can make the crude product highly acidic.[2]
-
Diisobutyl Ether: While less common, ether formation can occur as a side reaction under certain conditions, particularly with acidic catalysts or high temperatures.[3]
-
Reagent-Derived Impurities: The fluorinating agent itself can decompose or react to form non-volatile byproducts that may contaminate the product. For example, DAST can generate various sulfur-containing byproducts.
Q2: How can I minimize the formation of isobutylene during the reaction?
A2: Minimizing the formation of isobutylene is crucial for improving the yield of isobutyl fluoride. Here are some strategies:
-
Choice of Fluorinating Agent: Modern deoxyfluorinating reagents like PyFluor have been designed to be more selective for substitution over elimination compared to older reagents like DAST.[3][4]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 elimination. It is recommended to start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature.[5][6]
-
Base: The choice and stoichiometry of the base used can influence the selectivity. A non-nucleophilic, sterically hindered base is often preferred.
Q3: My crude product is highly acidic. How should I handle this?
A3: The acidity is likely due to the presence of hydrogen fluoride (HF). It is essential to neutralize this before further purification to prevent corrosion of equipment and potential side reactions. This is typically done during the aqueous workup by washing the organic layer with a mild base.
Q4: What is the best method to purify the crude isobutyl fluoride?
A4: A combination of an aqueous workup followed by fractional distillation is the most effective method for purifying isobutyl fluoride. The aqueous workup removes acidic and water-soluble impurities, while fractional distillation separates the isobutyl fluoride from the remaining unreacted starting material and the isobutylene byproduct based on their different boiling points.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Fluorinating Reagent: Reagents like DAST are moisture-sensitive and can degrade. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Poor Quality Starting Material: Isobutyl alcohol may contain water. | 1. Use a fresh bottle of the fluorinating agent or a newly opened one. 2. Monitor the reaction by GC-MS to determine the optimal reaction time. Consider allowing the reaction to stir for a longer period or at a slightly elevated temperature if low temperatures show no conversion. 3. Ensure your isobutyl alcohol is anhydrous. |
| High Percentage of Isobutylene | 1. Reaction Temperature is Too High: Higher temperatures favor elimination. 2. Choice of Fluorinating Agent: DAST is known to produce significant amounts of elimination byproducts.[1] | 1. Maintain a low temperature during the addition of the fluorinating agent and allow the reaction to warm slowly. 2. Consider using a more selective reagent like PyFluor.[3][4] |
| Product Decomposes During Distillation | 1. Residual Acid: Traces of HF can cause decomposition at elevated temperatures. 2. Overheating: Distilling at too high a temperature. | 1. Ensure a thorough aqueous workup with a bicarbonate wash to completely neutralize any residual acid. 2. Consider performing the distillation under reduced pressure to lower the boiling point. |
| Emulsion Formation During Aqueous Workup | 1. Presence of Amphiphilic Impurities. 2. Vigorous Shaking. | 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2. Gently invert the separatory funnel instead of vigorous shaking. |
Quantitative Data on Impurities
The following table summarizes the typical boiling points of isobutyl fluoride and its common impurities, which is critical for planning the purification by fractional distillation. The relative amounts of impurities can vary significantly based on the specific reaction conditions and the fluorinating agent used.
| Compound | Boiling Point (°C) | Typical Abundance in Crude Product (Qualitative) | Notes |
| Isobutylene | -7 | Can be a major byproduct, especially with less selective fluorinating agents and higher temperatures.[2][7][8] | Highly volatile gas at room temperature. |
| Isobutyl Fluoride (Product) | 17-18 | - | The target compound. |
| Unreacted Isobutyl Alcohol | 108 | Varies depending on reaction conversion. | Significantly higher boiling point than the product. |
| Diisobutyl Ether | 122 | Generally a minor impurity, if present. | Formation is more likely under acidic conditions at elevated temperatures. |
Experimental Protocols
Protocol 1: Aqueous Workup for Neutralization and Removal of Water-Soluble Impurities
This protocol describes the steps to neutralize acidic byproducts and remove unreacted reagents and other water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude isobutyl fluoride reaction mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Carefully transfer the crude reaction mixture to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Caution: This will cause gas (CO₂) evolution if acidic impurities like HF are present. Add the bicarbonate solution in small portions with frequent venting of the separatory funnel until gas evolution ceases.
-
Gently invert the separatory funnel several times to ensure thorough mixing. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water by adding water to the separatory funnel, gently inverting, and then draining the aqueous layer.
-
Wash the organic layer with brine. This helps to remove any remaining water from the organic layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask and let it sit for 10-15 minutes.
-
Filter the dried organic solution into a round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
This protocol outlines the purification of the washed and dried crude isobutyl fluoride by fractional distillation to separate it from isobutylene and unreacted isobutyl alcohol.
Materials:
-
Washed and dried crude isobutyl fluoride in a round-bottom flask
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column, condenser, and receiving flasks)
-
Heating mantle
-
Stir bar or boiling chips
-
Thermometer and adapter
-
Ice bath
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry. Place a stir bar or boiling chips in the distillation flask containing the crude product.
-
It is advisable to cool the receiving flask in an ice bath to minimize the loss of the volatile product.
-
Begin heating the distillation flask gently.
-
The first fraction to distill will be the highly volatile isobutylene (boiling point: -7 °C).[2][7][8] This will be collected at a very low head temperature.
-
After the isobutylene has been removed, the temperature at the distillation head should rise.
-
Collect the fraction that distills at approximately 17-18 °C. This is the pure isobutyl fluoride.
-
Once the temperature begins to rise significantly above 18 °C or the distillation rate drops, stop the distillation. The remaining liquid in the distillation flask will contain the higher-boiling impurities, primarily unreacted isobutyl alcohol (boiling point: 108 °C) and any diisobutyl ether (boiling point: 122 °C).
-
The purity of the collected isobutyl fluoride fraction should be confirmed by GC-MS.
Visualizations
References
- 1. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. Isobutylene | C4H8 | CID 8255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. isobutylene [stenutz.eu]
Troubleshooting low conversion rates in alkyl fluoride synthesis
Welcome to the technical support center for alkyl fluoride (B91410) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorination reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly low conversion rates, encountered during the synthesis of alkyl fluorides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in nucleophilic alkyl fluoride synthesis?
Low conversion rates in alkyl fluoride synthesis can stem from several factors, often related to the reagents and reaction conditions. The most common culprits include:
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Inactive Fluorinating Reagent: Many fluoride sources are hygroscopic and can be deactivated by moisture.[1]
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Poor Leaving Group: The efficiency of nucleophilic substitution is highly dependent on the ability of the leaving group to depart.[2]
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role in the success of the reaction.[1][3]
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Presence of Water: Even trace amounts of water can solvate the fluoride ion, significantly reducing its nucleophilicity.[4][5]
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Side Reactions: Elimination reactions are a common competing pathway, especially with sterically hindered substrates or under basic conditions.[6]
Q2: How does the choice of fluoride source impact the reaction?
The choice of fluoride source is critical. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but suffer from low solubility in organic solvents.[7][8] Organo-soluble fluoride reagents such as tetrabutylammonium (B224687) fluoride (TBAF) offer better solubility but can be highly basic, promoting side reactions.[8] The reactivity of the fluoride source can be enhanced through the use of phase-transfer catalysts or by ensuring anhydrous conditions.[4][9]
Q3: What is the role of the solvent in alkyl fluoride synthesis?
Polar aprotic solvents like acetonitrile, DMF, and DMSO are generally preferred for SN2 reactions as they solvate the cation of the fluoride salt, leaving a more "naked" and reactive fluoride anion.[10][11][12] Protic solvents can form strong hydrogen bonds with the fluoride ion, creating a solvent cage that significantly reduces its nucleophilicity.[11][13] However, in some cases, tertiary alcohols have been shown to be effective reaction media for nucleophilic fluorination with alkali metal fluorides.[3] Care must be taken as some fluorinating reagents can react exothermically with certain solvents like DMF, pyridine, and DMSO.[1][14]
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your alkyl fluoride synthesis experiments.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inactive Fluorinating Reagent | Use a fresh bottle of the fluorinating reagent. Many reagents, such as DAST and Deoxo-Fluor, degrade over time, especially if not stored under anhydrous conditions.[15] For salt-based fluoride sources (e.g., KF, CsF), ensure they are thoroughly dried before use. |
| Poor Leaving Group | The order of leaving group ability is typically I⁻ > Br⁻ > Cl⁻ ≫ F⁻.[16] If using a halide, consider switching to a better leaving group like iodide or a sulfonate ester (e.g., tosylate, mesylate, triflate).[15][17] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be necessary.[15] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some fluorination reactions require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote elimination side reactions.[1][15] |
| Moisture Contamination | Ensure strictly anhydrous conditions. Dry solvents and reagents rigorously. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use flame-dried glassware.[1][18] |
Troubleshooting Workflow: Low Conversion
Caption: A workflow for troubleshooting low conversion rates.
Problem 2: Formation of Elimination Byproducts
The formation of alkenes is a common side reaction that competes with the desired nucleophilic substitution.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Sterically Hindered Substrate | For secondary and tertiary alkyl halides, elimination (E2) is often a major competing pathway. Consider using a less sterically demanding substrate if possible.[6] |
| Strongly Basic Fluoride Source | Highly basic fluoride sources like anhydrous TBAF can promote elimination. Consider using a less basic source such as KF or CsF in combination with a phase-transfer catalyst.[8] |
| High Reaction Temperature | Higher temperatures favor elimination over substitution. Try running the reaction at a lower temperature for a longer period.[15] |
| Solvent Choice | The choice of solvent can influence the SN2/E2 ratio. Experiment with different polar aprotic solvents. |
Relationship between Factors Promoting Elimination
Caption: Factors contributing to increased elimination byproducts.
Problem 3: Low Solubility of Fluoride Salt
Alkali metal fluorides like KF and CsF have very low solubility in common organic solvents, which can lead to low reaction rates.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Low Intrinsic Solubility | KF and CsF have high lattice energies and are poorly soluble in aprotic solvents.[7] |
| Inefficient Phase Transfer | The fluoride anion is not effectively transferred from the solid phase to the organic phase where the reaction occurs. |
Strategies to Improve Solubility and Reactivity
| Strategy | Description |
| Use a Phase-Transfer Catalyst (PTC) | PTCs, such as crown ethers (e.g., 18-crown-6) or quaternary ammonium (B1175870) salts, can complex the metal cation, bringing the more "naked" fluoride anion into the organic phase.[7][19][20] Organoboranes have also been explored as phase-transfer catalysts for nucleophilic fluorination.[9][21] |
| Use an Anhydrous, Soluble Fluoride Source | Reagents like anhydrous tetrabutylammonium fluoride (TBAF) are soluble in organic solvents. However, they are highly hygroscopic and basic, which can lead to other side reactions.[1][8] |
| Employ Synergistic Catalysis | Recent methods utilize a combination of a hydrogen-bonding catalyst (e.g., a chiral bis-urea) and an onium salt co-catalyst to solubilize KF and achieve enantioconvergent fluorination.[19][22] |
| Utilize Tertiary Alcohols as Solvents | In some cases, hindered protic solvents like tert-butanol (B103910) have been shown to be surprisingly effective for nucleophilic fluorination with alkali metal fluorides.[3] |
Phase-Transfer Catalysis Workflow
Caption: Mechanism of phase-transfer catalysis in fluorination.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination using KF and a Phase-Transfer Catalyst
This protocol provides a starting point for optimizing the fluorination of an alkyl halide or sulfonate.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add spray-dried potassium fluoride (3.0 equivalents) and the phase-transfer catalyst (e.g., 18-crown-6 (B118740), 0.1-1.0 equivalents) to the flask.
-
Dry the solids under vacuum while heating gently.
-
-
Reaction Setup:
-
Allow the flask to cool to room temperature.
-
Under the inert atmosphere, add the anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M).
-
Add the alkyl halide or sulfonate substrate (1.0 equivalent).
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkyl fluoride.
-
Protocol 2: Screening for Optimal Solvent
-
Setup: Prepare several small-scale reactions in parallel in sealed vials, each containing a different anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, DMSO, acetone).
-
Execution: Use the same substrate, fluoride source, catalyst (if applicable), and temperature for each reaction.
-
Analysis: After a set time, quench a small aliquot from each reaction and analyze by an appropriate method (e.g., ¹⁹F NMR, GC-MS) to determine the conversion and yield of the desired product and any byproducts. This will help identify the most suitable solvent for your specific substrate.[11][13]
Data Presentation
Table 1: Effect of Leaving Group on Fluorination Yield
| Substrate (R-LG) | Leaving Group (LG) | Reaction Time (h) | Yield of R-F (%) | Reference |
| 1-Octyl-OTs | Tosylate | 12 | 85 | N/A |
| 1-Octyl-OMs | Mesylate | 12 | 82 | N/A |
| 1-Octyl-Br | Bromide | 24 | 65 | N/A |
| 1-Octyl-Cl | Chloride | 48 | 30 | N/A |
| Reaction conditions: KF (3 equiv.), 18-crown-6 (1 equiv.), acetonitrile, 82 °C. Yields are illustrative and will vary. |
Table 2: Influence of Fluoride Source and Catalyst on Yield
| Fluoride Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| KF | None | Acetonitrile | 82 | <5 | [7] |
| KF | 18-Crown-6 | Acetonitrile | 82 | 75 | [7] |
| CsF | None | Acetonitrile | 82 | ~10 | [9] |
| CsF | BEt₃ (10 mol%) | Chloroform | RT | 68 (conversion) | [9] |
| TBAF | None | THF | RT | 88 | N/A |
| Substrate: 2-(2-bromoethyl)naphthalene. Yields are representative and depend on the specific substrate and conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts [acswebcontent.acs.org]
- 9. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. thieme-connect.com [thieme-connect.com]
Technical Support Center: 1-Fluoro-2-methylpropane Stability in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 1-fluoro-2-methylpropane during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter that could indicate the decomposition of this compound.
Issue 1: Low Yield of Desired Product and Formation of Gaseous Byproducts
Symptoms:
-
Significantly lower than expected yield of the target molecule.
-
Pressure buildup in the reaction vessel.
-
Formation of an unknown alkene, identified as 2-methylpropene by analytical methods (e.g., GC-MS).
Potential Cause: Decomposition of this compound via an elimination reaction (dehydrofluorination) is likely occurring. This is particularly common under basic conditions and at elevated temperatures. The primary decomposition product is 2-methylpropene.
Solutions:
-
Choice of Base: Strong, bulky bases are known to promote elimination reactions. If your protocol allows, consider using a weaker or less sterically hindered base.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. High temperatures significantly favor elimination over substitution.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents can sometimes favor substitution over elimination, although this is highly dependent on the specific reaction.
Issue 2: Formation of Unexpected Substitution Products
Symptoms:
-
Isolation of products where the fluorine atom has been replaced by another nucleophile present in the reaction mixture (e.g., hydroxyl, cyano, or amino group).
Potential Cause: While the carbon-fluorine bond is strong, nucleophilic substitution (S(_N)2) can occur, especially with strong nucleophiles in polar aprotic solvents. This side reaction competes with your desired transformation.
Solutions:
-
Nucleophile Concentration: Use the minimum effective concentration of the nucleophile to reduce the rate of unwanted substitution reactions.
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) can enhance the reactivity of nucleophiles, potentially increasing the rate of undesired substitution. If feasible for your primary reaction, consider a less polar solvent.
-
Use of Phase-Transfer Catalysts: For reactions involving solid-liquid or liquid-liquid phases, a phase-transfer catalyst (PTC) can be employed. PTCs, such as quaternary ammonium (B1175870) salts or crown ethers, can help solubilize anionic nucleophiles and, in some cases, offer better control over the reaction, potentially minimizing side reactions.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The two primary decomposition pathways for this compound are:
-
Elimination (Dehydrofluorination): This is often the major decomposition route, especially under basic conditions, leading to the formation of 2-methylpropene and a fluoride (B91410) salt. This reaction is favored by strong, sterically hindered bases and higher temperatures.
-
Nucleophilic Substitution: A nucleophile can replace the fluorine atom. The C-F bond is very strong, making this reaction less common than for other haloalkanes. However, with strong nucleophiles and in polar aprotic solvents that enhance nucleophilicity, substitution can become a significant side reaction.
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures generally decrease the stability of this compound, particularly in the presence of bases or strong nucleophiles. Elevated temperatures provide the necessary activation energy for both elimination and substitution reactions, with elimination often being more significantly accelerated. For gas-phase reactions, thermal decomposition (pyrolysis) can occur at very high temperatures, leading to a complex mixture of products through radical mechanisms.
Q3: Which bases are most likely to cause decomposition?
A3: Strong and sterically hindered bases are most likely to induce dehydrofluorination. Examples include:
-
Potassium tert-butoxide (t-BuOK)
-
Sodium hydride (NaH)
-
Lithium diisopropylamide (LDA)
Strong, less hindered bases like sodium hydroxide (B78521) (NaOH) and sodium ethoxide (NaOEt) can also promote elimination, especially at higher temperatures.
Q4: Can I use this compound as a solvent?
A4: Given its low boiling point and relatively inert nature under neutral conditions, this compound could potentially be used as a solvent for certain reactions. However, its stability must be carefully considered in the context of the specific reagents and conditions of your experiment. If strong bases, nucleophiles, or high temperatures are involved, decomposition is a risk.
Q5: Are there any known stabilizers for this compound?
A5: Currently, there is limited specific information in the scientific literature regarding stabilizers for primary alkyl fluorides like this compound in the context of preventing decomposition during reactions. The most effective approach is to carefully control the reaction conditions (temperature, choice of base/nucleophile, and solvent) to disfavor the decomposition pathways.
Data Presentation
Table 1: Factors Influencing the Decomposition Pathway of this compound
| Factor | Favors Elimination (Dehydrofluorination) | Favors Nucleophilic Substitution | Notes |
| Base/Nucleophile | Strong, sterically hindered bases (e.g., t-BuOK) | Strong, non-bulky nucleophiles (e.g., N(_3)
| The distinction between a base and a nucleophile is crucial. |
| Temperature | High | Moderate | Higher temperatures generally favor elimination. |
| Solvent | Non-polar or weakly polar | Polar aprotic (e.g., DMSO, DMF) | Solvent choice can significantly impact reaction outcomes. |
| Substrate Structure | (Not applicable for this compound) | Primary halide (as is this compound) | Primary halides are generally more susceptible to S(_N)2 reactions than more hindered halides. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decomposition in a Nucleophilic Substitution Reaction
This protocol provides a general framework for a nucleophilic substitution reaction where this compound is a reagent and its decomposition is a concern.
-
Reagent Purity: Ensure that this compound and all other reagents are of high purity and free from acidic or basic impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Solvent Selection: Choose a dry, aprotic solvent. If possible, avoid highly polar aprotic solvents that can overly activate the nucleophile towards unwanted side reactions.
-
Temperature Control: Cool the reaction vessel to 0 °C or lower before adding the base or nucleophile. Maintain this low temperature throughout the reaction.
-
Reagent Addition: Add the nucleophile slowly and dropwise to the reaction mixture containing this compound. This helps to maintain a low instantaneous concentration of the nucleophile.
-
Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Quenching: Once the reaction is complete, quench it at low temperature by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Work-up: Perform the aqueous work-up and extraction at room temperature or below to minimize the risk of decomposition during purification.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Troubleshooting flowchart for reactions involving this compound.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [mdpi.com]
Technical Support Center: Stabilizing 1-Fluoro-2-methylpropane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of 1-fluoro-2-methylpropane (isobutyl fluoride). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of the compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The carbon-fluorine (C-F) bond in this compound is the strongest single bond to carbon, making the molecule generally stable. However, long-term storage can lead to degradation through two primary pathways:
-
Elimination of Hydrogen Fluoride (B91410) (HF): This is a common degradation route for alkyl fluorides, particularly at elevated temperatures or in the presence of basic residues. This reaction results in the formation of isobutylene (B52900).
-
Hydrolysis: Although the C-F bond is relatively inert to hydrolysis, trace amounts of water, especially under acidic or basic conditions, can lead to the slow formation of 2-methyl-1-propanol (B41256) and hydrofluoric acid.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under controlled conditions. The recommended storage parameters are summarized in the table below.
Q3: Are there any recommended stabilizers for this compound?
A3: While specific stabilizers for this compound are not extensively documented, the use of radical scavengers or acid scavengers may be beneficial. For halogenated hydrocarbons in general, small amounts of amines or orthoesters have been used to inhibit degradation.[1][2] However, the compatibility and efficacy of any stabilizer should be experimentally verified for your specific application.
Q4: What materials should be used for storage containers?
A4: Selecting the appropriate container material is crucial to prevent contamination and degradation. Fluorinated polymers are highly recommended. Studies on fluoride solutions have shown that plastic containers can be more stable than glass for long-term storage.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Problem 1: Loss of Purity or Presence of Impurities in Stored Samples
-
Possible Cause 1: Thermal Decomposition.
-
Solution: Store the compound at the recommended low temperatures. Avoid exposure to high temperatures during handling and preparation of solutions.
-
-
Possible Cause 2: Hydrolysis due to Moisture.
-
Solution: Ensure the compound is stored under strictly anhydrous conditions. Use dried solvents and handle the compound in a dry, inert atmosphere (e.g., a glove box or under argon/nitrogen).
-
-
Possible Cause 3: Incompatible Container Material.
-
Solution: Transfer the compound to a recommended container material such as PTFE or another fluorinated polymer.
-
Problem 2: Inconsistent Experimental Results
-
Possible Cause 1: Degradation of Stock Solutions.
-
Solution: Prepare fresh stock solutions for critical experiments. If storing solutions, do so at low temperatures in tightly sealed containers and re-verify the concentration and purity before use.
-
-
Possible Cause 2: Reaction with Solvents or Reagents.
-
Solution: Ensure that the solvents and other reagents used in your experiments are compatible with alkyl fluorides. Avoid strong bases, which can promote HF elimination.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and elimination reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Fluorinated Polymer (e.g., PTFE) | Inert and prevents leaching or reaction with the container surface. |
| Moisture | Anhydrous | Prevents hydrolysis, a key degradation pathway. |
| Light | Amber or Opaque Container | Protects from potential light-induced degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity, anhydrous volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC-MS Parameters:
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
MS Detector: Scan from m/z 30 to 200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound (molecular weight: 76.11 g/mol ).
-
Search for peaks corresponding to potential impurities such as isobutylene (m/z 56) and 2-methyl-1-propanol (m/z 74).
-
Calculate the purity based on the relative peak areas.
-
Mandatory Visualization
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Decision tree for troubleshooting impurities in this compound samples.
References
Overcoming challenges in scaling up isobutyl fluoride production
Welcome to the technical support center for the synthesis and scale-up of isobutyl fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isobutyl fluoride?
A1: Isobutyl fluoride is typically synthesized from isobutyl alcohol using a deoxofluorinating agent. Common reagents include Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and PyFluor.[1] Another approach involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate) with a fluoride source like potassium fluoride (KF), often with a phase-transfer catalyst.
Q2: Which fluorinating agent is best for my scale-up process?
A2: The choice of fluorinating agent depends on factors like scale, safety, cost, and thermal stability.
-
DAST is effective but can be thermally unstable.
-
Deoxo-Fluor is more thermally stable than DAST.[1]
-
PyFluor is an inexpensive and thermally stable option that often results in fewer elimination side products.[1]
-
Perfluoro-1-butanesulfonyl fluoride (PBSF) in combination with tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) is a cost-effective, stable, and easy-to-handle system suitable for industrial-scale synthesis.[2]
Q3: What are the typical impurities encountered in isobutyl fluoride synthesis?
A3: Common impurities include:
-
Unreacted isobutyl alcohol: Indicating an incomplete reaction.
-
Diisobutyl ether: Formed via an acid-catalyzed dehydration side reaction.
-
Isobutene: A result of elimination side reactions, which are competitive with the desired substitution.[1]
-
Hydrolysis products: If moisture is present, fluorinating agents or the product can hydrolyze.
-
Inorganic salts: Byproducts from the fluorinating agent.[3]
Q4: What analytical techniques are recommended for purity assessment of isobutyl fluoride?
A4: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and identifying fluorine-containing impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[3][4]
-
Ion-Selective Electrode (ISE): Can be used for determining fluoride ion concentration in aqueous solutions or after sample preparation.[4]
Q5: What are the primary safety concerns when working with fluorinating agents?
A5: Fluorinating agents and the hydrogen fluoride (HF) that can be generated are hazardous.[5]
-
Toxicity and Corrosivity: Many fluorinating agents are toxic and corrosive.[6]
-
Hydrolysis: Contact with moisture can release highly toxic and corrosive hydrogen fluoride (HF) gas.[6]
-
Safe Handling: All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and compatible gloves (e.g., nitrile or neoprene).[6][7][8] An eyewash station and safety shower must be readily accessible.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of isobutyl fluoride.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Isobutyl Fluoride | - Incomplete reaction. - Suboptimal reaction temperature. - Impure or wet reagents/solvents. - Competing elimination reaction. | - Increase reaction time or moderately increase the temperature. Monitor reaction progress by TLC or GC. - Ensure all reagents and solvents are of high purity and anhydrous.[9][10] - Choose a fluorinating agent known for minimizing elimination, such as PyFluor.[1] |
| Product Degradation (Hydrolysis) | - Exposure to moisture during reaction, workup, or purification. | - Ensure all glassware is oven-dried. - Use anhydrous solvents and reagents.[3] - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Formation of Isobutene (Elimination Product) | - Reaction temperature is too high. - Use of a non-selective fluorinating agent. - Steric hindrance around the reaction center. | - Maintain strict temperature control. - Consider using a milder, more selective fluorinating agent like PyFluor or the PBSF/TBAT system.[1][2] |
| Difficult Purification | - Presence of unreacted starting material (isobutyl alcohol). - Co-elution of impurities with the product. - Presence of inorganic salts. | - Drive the reaction to completion. - Optimize column chromatography conditions (e.g., solvent gradient). - Wash the organic layer with water or brine to remove inorganic salts.[3] |
| Oily Product Instead of Expected Liquid | - Presence of residual solvent or high-boiling impurities. | - Dry the product under high vacuum for an extended period. - Re-purify by fractional distillation or column chromatography.[3] |
Experimental Protocols
Protocol 1: Synthesis of Isobutyl Fluoride using Deoxofluorinating Agent
This protocol is a general guideline. Reaction conditions may need to be optimized for specific fluorinating agents.
-
Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dissolve isobutyl alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) and cool the solution to the recommended temperature for the chosen fluorinating agent (e.g., -78 °C for DAST).
-
-
Reaction:
-
Slowly add the deoxofluorinating agent (e.g., Deoxo-Fluor, 1.1-1.5 eq.) to the cooled solution of isobutyl alcohol via the dropping funnel.
-
Maintain the temperature during the addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time (typically 1-4 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Isolation:
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation:
-
Dissolve the crude isobutyl fluoride in a minimal amount of a non-polar solvent (e.g., hexane).
-
-
Column Packing:
-
Pack a glass column with silica (B1680970) gel using a wet slurry method with the initial eluent (e.g., 100% hexane).
-
-
Loading and Elution:
-
Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system and gradually increase the polarity if necessary. Isobutyl fluoride is volatile, so careful handling is required.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions and monitor them by TLC or GC.
-
Combine the pure fractions and carefully remove the solvent under reduced pressure to obtain the purified isobutyl fluoride.
-
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of isobutyl fluoride.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in isobutyl fluoride synthesis.
Safety and Handling Protocol
Caption: A logical diagram outlining safety protocols for handling fluorinating agents.
References
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 1-Fluoro-2-methylpropane Synthesis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-fluoro-2-methylpropane and the subsequent analysis of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the GC-MS analysis of the this compound synthesis reaction mixture.
Q1: My chromatogram shows more peaks than expected. How can I identify the main product and the byproducts?
A1: The primary product, this compound, should be the most abundant peak in your chromatogram, assuming a successful reaction. To confirm its identity, you will need to analyze the corresponding mass spectrum. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 76.11.
Common byproducts in this synthesis include:
-
Isobutylene: Formed via an elimination side reaction. It is a volatile compound and will likely have a shorter retention time than the main product. Its mass spectrum will show a molecular ion peak at m/z 56.11.[1][2][3]
-
2-Fluoro-2-methylpropane: A rearrangement byproduct. As a constitutional isomer of the main product, it will have the same molecular weight (76.11 g/mol ) and thus the same molecular ion peak in the mass spectrum.[4][5][6] Distinguishing it from this compound requires careful examination of the fragmentation patterns in the mass spectra.
-
Unreacted Starting Material: Depending on the synthesis route, this could be isobutanol or an isobutyl halide. Check the retention time and mass spectrum against a standard of your starting material.
Troubleshooting Steps:
-
Integrate all peaks: Determine the relative area of each peak to estimate the abundance of each component.
-
Analyze the mass spectrum of each peak:
-
Look for the molecular ion peak to determine the molecular weight of the compound.
-
Compare the fragmentation pattern to library spectra (e.g., NIST) or known fragmentation patterns of similar compounds.
-
-
Inject standards: If available, inject pure standards of the expected product and potential byproducts to confirm their retention times.
Q2: I see a peak with the correct molecular ion (m/z = 76), but I'm not sure if it's my desired product, this compound, or the rearranged isomer, 2-fluoro-2-methylpropane. How can I differentiate them?
A2: Differentiating constitutional isomers by GC-MS relies on two key aspects:
-
Retention Time: Due to differences in their physical properties (e.g., boiling point), isomers will often have different retention times on a given GC column. This compound has a boiling point of approximately 22°C, while 2-fluoro-2-methylpropane has a lower boiling point. Therefore, you can expect 2-fluoro-2-methylpropane to elute slightly earlier than this compound. However, this can be column and method dependent.
-
Mass Spectral Fragmentation: While both isomers have the same molecular ion, their fragmentation patterns upon electron ionization will differ due to their different structures. The fragmentation of the tertiary carbocation formed from 2-fluoro-2-methylpropane is generally more favorable, leading to a different abundance of fragment ions compared to the primary carbocation from this compound. Analyze the relative intensities of key fragment ions to distinguish them.
Q3: My baseline is noisy, and I'm seeing broad or tailing peaks. What could be the cause?
A3: A noisy baseline and poor peak shape can be caused by several factors. Follow this troubleshooting guide:
-
Check for leaks: Ensure all fittings in the GC system, from the injector to the detector, are tight. Air leaks are a common cause of a noisy baseline.
-
Injector maintenance: A contaminated injector liner can cause peak tailing and ghost peaks. Regularly replace the septum and clean or replace the liner.
-
Column conditioning: The GC column may need to be conditioned at a high temperature to remove contaminants.
-
Carrier gas purity: Ensure your carrier gas is of high purity and that the gas traps are not exhausted.
-
Sample preparation: The sample may be too concentrated or contain non-volatile residues. Dilute your sample and ensure it is properly filtered before injection.
Data Presentation: Potential Byproducts in this compound Synthesis
The following table summarizes the key identification parameters for the target product and potential byproducts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
| This compound | C4H9F | 76.11[4][7] | Primary Eluting Peak | 76 (M+), 57, 43, 41 |
| Isobutylene | C4H8 | 56.11[8] | Earlier than product | 56 (M+), 41, 39, 28[1][2] |
| 2-Fluoro-2-methylpropane | C4H9F | 76.11[5][6] | Similar to or slightly earlier than product | 76 (M+), 61, 57, 41[5][6] |
| Isobutanol (Starting Material) | C4H10O | 74.12 | Varies with method | 74 (M+), 56, 43, 31 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via nucleophilic substitution is provided below.
Synthesis of this compound from Isobutyl Bromide
Materials:
-
Isobutyl bromide
-
Potassium fluoride (B91410) (spray-dried)
-
18-crown-6
-
Acetonitrile (B52724) (anhydrous)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add spray-dried potassium fluoride and a catalytic amount of 18-crown-6.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Add isobutyl bromide to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium bromide byproduct.
-
Wash the filtrate with water in a separatory funnel to remove acetonitrile and the crown ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully distill the crude product to obtain pure this compound.
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating the volatile components.
-
Injector Temperature: 200 °C
-
Oven Program: Start at 40 °C for 3 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-100.
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and potential reaction pathways.
Caption: Experimental workflow for this compound synthesis and analysis.
Caption: Potential reaction pathways in the synthesis of this compound.
References
- 1. massbank.eu [massbank.eu]
- 2. ez.restek.com [ez.restek.com]
- 3. Isobutylene | C4H8 | CID 8255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propane, 2-fluoro-2-methyl- [webbook.nist.gov]
- 6. Propane, 2-fluoro-2-methyl- | C4H9F | CID 9626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Isobutylene - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-2-methylpropane and 2-Fluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two structural isomers: 1-fluoro-2-methylpropane (isobutyl fluoride) and 2-fluoro-2-methylpropane (tert-butyl fluoride). The analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations for related compounds, offering a predictive framework for their behavior in substitution and elimination reactions.
Executive Summary
The reactivity of this compound and 2-fluoro-2-methylpropane is fundamentally dictated by their primary and tertiary structures, respectively. This compound, a primary alkyl fluoride (B91410), is more susceptible to bimolecular nucleophilic substitution (SN2) reactions, although it is generally less reactive than other primary alkyl halides due to the strength of the carbon-fluorine bond. In contrast, 2-fluoro-2-methylpropane, a tertiary alkyl fluoride, is expected to favor unimolecular pathways (SN1 and E1) due to the formation of a stable tertiary carbocation. However, the poor leaving group ability of the fluoride ion significantly retards the rates of both SN1 and E1 reactions. Elimination reactions (E2) are also possible for both isomers, with this compound likely yielding the Hofmann (less substituted) product and 2-fluoro-2-methylpropane producing 2-methylpropene. Direct comparative kinetic data for these specific fluoroalkanes is sparse in readily available literature; therefore, this guide draws upon established principles and data from analogous alkyl halides to predict their relative reactivity.
Introduction to Alkyl Fluoride Reactivity
Alkyl fluorides exhibit unique reactivity compared to their heavier halogen counterparts (chlorides, bromides, and iodides). The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride ion a poor leaving group.[1] This characteristic generally renders alkyl fluorides less reactive in both nucleophilic substitution and elimination reactions.[2] However, the structural arrangement of the alkyl group plays a crucial role in determining the favored reaction pathway.
Comparative Reactivity Analysis
The reactivity of these isomers is best understood by examining the four principal reaction mechanisms for alkyl halides: SN1, SN2, E1, and E2.
Nucleophilic Substitution Reactions (SN1 and SN2)
This compound (Primary Alkyl Fluoride):
As a primary alkyl fluoride, this compound is a potential candidate for the SN2 reaction , which involves a backside attack by a nucleophile. The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center.[3] While less sterically hindered than its tertiary isomer, the inherent strength of the C-F bond makes even primary alkyl fluorides poor substrates for SN2 reactions.[1] Strong, unhindered nucleophiles and polar aprotic solvents would be required to facilitate this reaction, which is still expected to be slow compared to other primary alkyl halides.
2-Fluoro-2-methylpropane (Tertiary Alkyl Fluoride):
Due to significant steric hindrance, 2-fluoro-2-methylpropane is unreactive towards the SN2 mechanism. Instead, it is expected to undergo nucleophilic substitution via the SN1 pathway . This mechanism involves the formation of a tertiary carbocation intermediate, which is stabilized by hyperconjugation.[4] However, the rate-determining step is the departure of the leaving group. Given that fluoride is a very poor leaving group, the formation of the tert-butyl carbocation from 2-fluoro-2-methylpropane will be extremely slow. Solvolysis in a polar protic solvent would be the typical condition for an SN1 reaction.
Table 1: Predicted Relative Reactivity in Nucleophilic Substitution Reactions
| Isomer | Structure | Primary Reaction Pathway | Predicted Relative Rate | Rationale |
| This compound | Primary | SN2 | Very Slow | Strong C-F bond, but less steric hindrance allows for potential backside attack by a strong nucleophile. |
| 2-Fluoro-2-methylpropane | Tertiary | SN1 | Extremely Slow | Sterically hindered for SN2. SN1 is possible due to stable tertiary carbocation, but severely limited by the poor leaving group ability of fluoride. |
Elimination Reactions (E1 and E2)
This compound (Primary Alkyl Fluoride):
Elimination from this compound would proceed via the E2 mechanism in the presence of a strong, sterically hindered base like potassium tert-butoxide. Due to the poor leaving group ability of fluoride, the transition state of the E2 reaction for alkyl fluorides has more carbanionic character. This often leads to the formation of the less substituted alkene, known as the Hofmann product . Therefore, the major elimination product of this compound is predicted to be isobutylene (B52900) (2-methylpropene) .
2-Fluoro-2-methylpropane (Tertiary Alkyl Fluoride):
Elimination from 2-fluoro-2-methylpropane can occur through both E1 and E2 mechanisms . The E1 reaction would compete with the SN1 reaction, proceeding through the same tertiary carbocation intermediate. The product of the E1 reaction is isobutylene (2-methylpropene) . The E2 reaction would also be favored by a strong, non-nucleophilic base and would also yield isobutylene . Given that there is only one possible elimination product, the regioselectivity is not a point of comparison for this isomer.
Table 2: Predicted Products in Elimination Reactions
| Isomer | Base | Primary Reaction Pathway | Major Elimination Product |
| This compound | Strong, hindered base (e.g., t-BuOK) | E2 (Hofmann) | Isobutylene (2-methylpropene) |
| 2-Fluoro-2-methylpropane | Weak base/heat (solvolysis) or Strong base | E1 or E2 | Isobutylene (2-methylpropene) |
Experimental Protocols
General Protocol for SN2 Reaction of a Primary Alkyl Halide
Objective: To determine the rate of an SN2 reaction of a primary alkyl halide with a nucleophile.
Materials:
-
This compound
-
Sodium iodide (or another suitable nucleophile)
-
Anhydrous acetone (B3395972) (or another polar aprotic solvent)
-
Standard volumetric flasks and pipettes
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare standardized solutions of this compound and sodium iodide in anhydrous acetone.
-
Equilibrate the solutions to a constant temperature (e.g., 25°C) in a thermostated bath.
-
Initiate the reaction by mixing the two solutions in a reaction vessel.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining this compound and the formed product.
-
Plot the concentration of the reactant versus time to determine the reaction rate and rate constant.
General Protocol for Solvolysis (SN1/E1) of a Tertiary Alkyl Halide
Objective: To measure the rate of solvolysis of a tertiary alkyl halide.
Materials:
-
2-Fluoro-2-methylpropane
-
80% ethanol/20% water (or another suitable polar protic solvent)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) solution
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of 2-fluoro-2-methylpropane in the chosen solvent.
-
Add a few drops of indicator to the solution.
-
Titrate the solution with the standardized NaOH solution to a neutral endpoint.
-
At time zero, add a known amount of the alkyl fluoride to the solvent and start a timer.
-
As the solvolysis reaction proceeds, hydrofluoric acid is produced, causing the indicator to change color.
-
At timed intervals, titrate the solution back to the neutral endpoint with the NaOH solution, recording the volume of titrant used.
-
The rate of reaction can be determined from the rate of acid production.
-
The product distribution between the substitution (tert-butyl alcohol and tert-butyl ethyl ether) and elimination (isobutylene) products can be determined by GC-MS analysis of the final reaction mixture.
Visualizing Reaction Pathways
The logical flow for determining the reactivity of these isomers can be visualized as follows:
Caption: Reaction pathways for this compound and 2-fluoro-2-methylpropane.
Conclusion
-
This compound (Primary): Favors bimolecular reactions (SN2 and E2). Due to the strong C-F bond, it is a relatively unreactive substrate. SN2 reactions are possible with strong, unhindered nucleophiles, while E2 reactions with strong, bulky bases are expected to yield the less substituted alkene (isobutylene).
-
2-Fluoro-2-methylpropane (Tertiary): Favors unimolecular reactions (SN1 and E1) due to the stability of the tertiary carbocation intermediate. However, the extremely poor leaving group ability of fluoride makes these reactions very slow. E2 elimination to form isobutylene is also a possible pathway in the presence of a strong base.
For drug development professionals, understanding these reactivity differences is crucial for predicting metabolic pathways and designing synthetic routes. The fluorine atom can significantly impact a molecule's properties, and its placement on a primary versus a tertiary carbon will have profound implications for its chemical stability and biological activity. Further experimental studies are warranted to obtain quantitative kinetic and product distribution data for these specific isomers to validate these predictions.
References
A Comparative Analysis of Fluorinating Agents for Isobutane
For researchers, scientists, and drug development professionals, the selective introduction of fluorine into organic molecules is a critical strategy for modulating their physicochemical and biological properties. Isobutane (B21531), with its tertiary and primary C-H bonds, serves as an excellent model substrate for comparing the efficacy and selectivity of various fluorinating agents. This guide provides a comprehensive comparative analysis of key fluorinating agents for isobutane, supported by available experimental data and detailed methodologies.
The fluorination of isobutane can yield two primary products: 2-fluoro-2-methylpropane (tert-butyl fluoride), resulting from substitution at the tertiary C-H bond, and 1-fluoro-2-methylpropane (isobutyl fluoride), from substitution at a primary C-H bond. The ratio of these products is a key indicator of the selectivity of the fluorinating agent. This analysis will focus on three main classes of reagents: elemental fluorine (F₂), cobalt(III) fluoride (B91410) (CoF₃), and electrophilic N-F reagents.
Comparative Performance of Fluorinating Agents
The choice of fluorinating agent has a profound impact on the product distribution and reaction conditions required for the fluorination of isobutane. The following table summarizes the available quantitative data for the performance of different agents.
| Fluorinating Agent | Reaction Type | Reaction Conditions | Product Distribution (this compound : 2-fluoro-2-methylpropane) | Total Yield (%) | Reference |
| Elemental Fluorine (F₂) | Radical | Gas Phase | 14 : 86 | Not Specified | [1] |
| Cobalt(III) Fluoride (CoF₃) | Radical (solid-phase) | Vapor Phase, High Temp. | Predominantly perfluorinated products | Good for perfluorination | [2] |
| Electrophilic N-F Reagents (e.g., Selectfluor®, NFSI) | Electrophilic/Radical | Liquid Phase, Mild Temp. | Data for isobutane not available, but generally show high selectivity for tertiary C-H bonds in other alkanes. | Substrate dependent | [3][4] |
Note: Specific quantitative data for the direct fluorination of isobutane is sparse in the reviewed literature, particularly for electrophilic N-F reagents. The data for elemental fluorine highlights the inherent selectivity of radical processes, favoring the more stable tertiary radical intermediate. Cobalt(III) fluoride is a powerful agent typically used for exhaustive fluorination to produce perfluorocarbons.[2]
Reaction Mechanisms and Selectivity
The selectivity of a fluorinating agent is intrinsically linked to the underlying reaction mechanism.
Radical Fluorination
Elemental fluorine and cobalt(III) fluoride typically react via a free radical mechanism. The reaction proceeds through the abstraction of a hydrogen atom to form an alkyl radical, followed by reaction with a fluorine source.
-
Elemental Fluorine (F₂): Direct fluorination with elemental fluorine is a highly exothermic process and can be difficult to control, often leading to a mixture of products and C-C bond cleavage.[5] The reaction is initiated by the homolytic cleavage of the F-F bond. The selectivity for the tertiary position in isobutane (86%) over the primary positions (14%) is due to the greater stability of the tertiary radical intermediate.[1][6]
-
Cobalt(III) Fluoride (CoF₃): This solid-phase reagent offers a more controlled method for fluorination compared to elemental fluorine.[2] The hydrocarbon vapor is passed over a heated bed of CoF₃, which acts as a fluorine source. The reaction is still radical in nature, but the solid matrix helps to moderate the reactivity. However, CoF₃ is a very powerful fluorinating agent and is often used for perfluorination.[2]
Electrophilic Fluorination
Experimental Protocols
Detailed experimental protocols for the direct fluorination of isobutane are not widely reported. However, general procedures for the fluorination of alkanes can be adapted.
General Procedure for Gas-Phase Fluorination with Elemental Fluorine
Caution: Elemental fluorine is extremely toxic and reactive. This reaction should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment.
A stream of isobutane gas is diluted with an inert gas (e.g., nitrogen or helium) and mixed with a dilute stream of elemental fluorine in a reactor. The reactor can be a simple tube furnace for thermal initiation or equipped with a UV lamp for photochemical initiation. The reaction temperature and the ratio of reactants must be carefully controlled to minimize explosions and side reactions.[9] The product mixture is then passed through a series of traps to remove unreacted starting materials and byproducts like HF, and the fluorinated products are collected and analyzed, typically by gas chromatography (GC).
General Procedure for Vapor-Phase Fluorination with Cobalt(III) Fluoride
The fluorination apparatus consists of a tube furnace containing a bed of cobalt(III) fluoride. Isobutane vapor, carried by an inert gas, is passed through the heated reactor. The temperature of the reactor is a critical parameter and is typically in the range of 150-300°C. The effluent gas stream is passed through traps to remove HF and then condensed to collect the fluorinated products. The cobalt(II) fluoride produced can be regenerated by passing elemental fluorine over it at an elevated temperature.
General Procedure for Electrophilic C-H Fluorination with N-F Reagents
In a suitable reaction vessel, the alkane (in this case, isobutane would need to be handled as a liquefied gas or dissolved in a suitable solvent under pressure) is combined with the electrophilic fluorinating agent (e.g., Selectfluor® or NFSI) in an appropriate solvent (e.g., acetonitrile, chloroform).[3][10] The reaction may be initiated by heat or light, and a catalyst may also be required depending on the specific reagent and substrate. The reaction mixture is stirred for a specified time, after which the product is isolated by extraction and purified by distillation or chromatography.
Signaling Pathways and Experimental Workflows
The logical relationship between the different fluorination approaches and the expected outcomes can be visualized.
Caption: Reaction pathways for isobutane fluorination.
A general experimental workflow for a typical fluorination reaction is outlined below.
Caption: General experimental workflow for fluorination.
Conclusion
The choice of fluorinating agent for the reaction with isobutane is a critical determinant of the resulting product distribution and reaction feasibility. Elemental fluorine, while offering a direct route, is highly reactive and requires specialized handling, providing a mixture of products with a preference for the tertiary fluoride. Cobalt(III) fluoride is a powerful reagent best suited for perfluorination. Electrophilic N-F reagents are expected to offer the highest selectivity for the formation of 2-fluoro-2-methylpropane under mild conditions, although specific experimental data for their reaction with isobutane is needed to confirm this. For researchers aiming for selective monofluorination of isobutane at the tertiary position, exploring electrophilic fluorination methodologies would be the most promising avenue. Further experimental studies are warranted to provide a more detailed quantitative comparison of these reagents for this fundamental transformation.
References
- 1. The radical fluorination of 2-methyl propane resulted in a 14:86 ... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. Elemental fluorine. Part 14.1 Electrophilic fluorination and nitrogen functionalisation of hydrocarbons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Radical fluorination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. solvay.com [solvay.com]
- 10. A theoretical study of the mechanism of selective fluorination of saturated hydrocarbons by molecular fluorine. Participation of CHCl3 solvent molecules in the ionic process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of 1-Fluoro-2-methylpropane: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of 1-Fluoro-2-methylpropane and its potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting detailed experimental data and protocols, this document serves as a practical resource for the accurate purity assessment of this fluorinated building block.
Spectroscopic Comparison of this compound and Potential Impurities
A critical step in validating the purity of this compound is the ability to distinguish its NMR signals from those of potential impurities. Common impurities can arise from the synthesis process, which often involves the fluorination of isobutanol or related starting materials. These impurities may include unreacted starting materials like isobutanol, elimination byproducts such as isobutene, and isomeric fluorination products like 2-fluoro-2-methylpropane.
The following table summarizes the characteristic ¹H, ¹³C, and ¹⁹F NMR chemical shifts, multiplicities, and coupling constants for this compound and its common impurities. This data is essential for the qualitative and quantitative analysis of sample purity.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | CH₃ : 1.03 (d, J = 6.8 Hz, 6H)CH : 2.05 (m, 1H)CH₂F : 4.30 (dt, J = 47.5, 6.0 Hz, 2H) | CH₃ : 19.5 (d, J = 5.5 Hz)CH : 30.8 (d, J = 18.5 Hz)CH₂F : 88.5 (d, J = 168.0 Hz) | -218.0 (tt, J = 47.5, 24.0 Hz) |
| Isobutanol | CH₃ : 0.92 (d, J = 6.7 Hz, 6H)CH : 1.78 (m, 1H)OH : 1.45 (t, J = 5.7 Hz, 1H)CH₂O : 3.40 (t, J = 6.6 Hz, 2H) | CH₃ : 19.4CH : 30.8CH₂O : 70.1 | Not Applicable |
| Isobutene | CH₃ : 1.74 (s, 6H)CH₂ : 4.68 (s, 2H) | CH₃ : 23.0C : 143.0CH₂ : 112.0 | Not Applicable |
| 2-Fluoro-2-methylpropane | CH₃ : 1.25 (d, J = 20.0 Hz, 9H) | CH₃ : 33.5 (d, J = 22.0 Hz)CF : 92.5 (d, J = 165.0 Hz) | -145.0 (dec, J = 20.0 Hz) |
Experimental Protocol for Purity Validation by Quantitative ¹⁹F NMR (qNMR)
Quantitative ¹⁹F NMR is a powerful technique for determining the absolute purity of fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, as well as the large chemical shift dispersion which minimizes signal overlap.[1][2]
Sample Preparation
-
Internal Standard Selection : Choose a high-purity internal standard with a known concentration. The standard should have a simple ¹⁹F NMR spectrum (ideally a singlet) that does not overlap with the analyte or impurity signals. Trifluoroacetic acid (TFA) or 1,4-difluorobenzene (B165170) are common choices.[1][2]
-
Weighing : Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Internal Standard Addition : Accurately weigh and add a known amount of the chosen internal standard to the same vial. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.
-
Dissolution : Dissolve the mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) that does not react with the analyte or internal standard. Ensure complete dissolution by vortexing.
-
Transfer : Transfer the solution to a clean 5 mm NMR tube.
NMR Data Acquisition
-
Instrument Setup : Use a high-resolution NMR spectrometer equipped with a fluorine probe.
-
Experiment : Acquire a quantitative ¹⁹F NMR spectrum with proton decoupling.
-
Key Parameters :
-
Pulse Angle : Use a 90° pulse angle.
-
Relaxation Delay (d1) : Set a long relaxation delay to ensure complete relaxation of all fluorine nuclei. This is critical for accurate quantification and should be at least 5 times the longest T1 relaxation time of the signals of interest. A delay of 20-30 seconds is often sufficient.[2]
-
Number of Scans (ns) : Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100).
-
Spectral Width : Ensure the spectral width is large enough to encompass all signals from the analyte, impurities, and the internal standard.
-
Data Processing and Purity Calculation
-
Fourier Transform and Phasing : Apply Fourier transformation to the acquired Free Induction Decay (FID) and carefully phase the resulting spectrum.
-
Baseline Correction : Apply a baseline correction to the entire spectrum to ensure accurate integration.
-
Integration : Integrate the characteristic signals of this compound and the internal standard.
-
Purity Calculation : Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte : Integral of the this compound signal
-
I_IS : Integral of the internal standard signal
-
N_analyte : Number of fluorine atoms giving rise to the analyte signal (1 for this compound)
-
N_IS : Number of fluorine atoms giving rise to the internal standard signal
-
MW_analyte : Molecular weight of this compound (76.11 g/mol )
-
MW_IS : Molecular weight of the internal standard
-
m_analyte : Mass of the this compound sample
-
m_IS : Mass of the internal standard
-
Purity_IS : Purity of the internal standard
-
Workflow for Purity Validation of this compound
The following diagram illustrates the logical workflow for assessing the purity of this compound using NMR spectroscopy.
Caption: Workflow for purity validation of this compound by qNMR.
References
A Comparative Analysis of 1-Fluoro-2-methylpropane and Other Alkyl Fluorides in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical efficacy of 1-fluoro-2-methylpropane, a primary alkyl fluoride (B91410), with other alkyl fluorides of varying structures. The analysis is grounded in fundamental principles of physical organic chemistry and supported by generalized experimental protocols for reactivity assessment. Due to the exceptionally strong carbon-fluorine bond, alkyl fluorides exhibit unique reactivity patterns compared to their heavier halogen counterparts.[1][2] Understanding these nuances is critical for synthetic chemists and drug development professionals who leverage fluorination to modulate the biological and chemical properties of molecules.[3][4]
Comparative Reactivity in Nucleophilic Substitution
The reactivity of alkyl halides is predominantly dictated by their structure (primary, secondary, or tertiary), which influences their propensity to undergo nucleophilic substitution reactions via either an S(_N)1 or S(_N)2 mechanism.[5][6]
-
S(_N)2 Reactions: These are single-step, concerted reactions where a nucleophile attacks the carbon center from the opposite side of the leaving group.[7] The reaction rate is highly sensitive to steric hindrance. Primary alkyl halides, being the least sterically hindered, react fastest via this mechanism.[7]
-
S(_N)1 Reactions: These are two-step reactions that proceed through a carbocation intermediate.[8] The rate-determining step is the formation of this intermediate. Therefore, the reaction rate is determined by carbocation stability, with the order of reactivity being tertiary > secondary > primary.[7][8]
Alkyl fluorides are generally poor substrates for both S(_N)1 and S(_N)2 reactions under standard conditions because the fluoride ion is a poor leaving group, a consequence of the high C-F bond strength.[9][10] The relative leaving group ability of halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[9] However, under specific conditions, such as intramolecular reactions or with the use of strong acids to activate the C-F bond, these reactions can be facilitated.[1][2][9][11]
The following table summarizes the expected relative reactivity of this compound (a primary alkyl fluoride) compared to representative secondary and tertiary alkyl fluorides.
| Alkyl Fluoride | Structure | Relative S(_N)2 Reactivity | Relative S(_N)1 Reactivity | Primary Rationale |
| This compound | Primary (1°) | Highest | Lowest | Low steric hindrance favors S(_N)2; least stable primary carbocation disfavors S(_N)1.[7] |
| 2-Fluorobutane | Secondary (2°) | Intermediate | Intermediate | Moderate steric hindrance and carbocation stability. |
| 2-Fluoro-2-methylpropane (tert-Butyl fluoride) | Tertiary (3°) | Lowest | Highest | High steric hindrance prevents S(_N)2; most stable tertiary carbocation favors S(_N)1.[7][8] |
Experimental Protocols for Reactivity Comparison
The following protocols describe established methods for qualitatively comparing the reactivity of alkyl halides in S(_N)1 and S(_N)2 reactions.[12][13]
Protocol 1: Comparison of S(_N)2 Reactivity
This experiment utilizes the reaction of alkyl fluorides with sodium iodide in acetone (B3395972). The reaction proceeds via an S(_N)2 mechanism. While alkyl fluorides are very slow to react, this method is standard for comparing the relative rates of more reactive alkyl halides. The formation of a sodium halide precipitate (NaCl, NaBr, NaI), which is insoluble in acetone, indicates that a reaction has occurred. For alkyl fluorides, forcing conditions (e.g., elevated temperature and pressure) and specialized catalysts may be necessary to observe any reaction.[14]
Materials:
-
1% solutions of each alkyl fluoride (this compound, 2-fluorobutane, 2-fluoro-2-methylpropane) in acetone
-
15% solution of sodium iodide (NaI) in acetone
-
Test tubes and rack
-
Water bath
Procedure:
-
Label three test tubes, one for each alkyl fluoride.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4 drops of the corresponding alkyl fluoride solution to each test tube.
-
Gently shake the tubes to mix the contents.
-
Observe for the formation of a precipitate at room temperature over a period of 15 minutes.
-
If no reaction is observed, place the test tubes in a 50°C water bath for 30 minutes and observe again.
-
Record the time taken for a precipitate to form. A faster precipitation indicates higher reactivity.
Protocol 2: Comparison of S(_N)1 Reactivity
This protocol uses the reaction of alkyl fluorides with silver nitrate (B79036) in ethanol (B145695).[12] The formation of a stable carbocation is the rate-determining step. The silver ion coordinates with the leaving halide, facilitating its departure and forming an insoluble silver halide precipitate (AgF, AgCl, AgBr, AgI).
Materials:
-
1% solutions of each alkyl fluoride in ethanol
-
2% solution of silver nitrate (AgNO(_3)) in ethanol
-
Test tubes and rack
-
Water bath
Procedure:
-
Label three test tubes for each alkyl fluoride.
-
Add 2 mL of the 2% AgNO(_3) in ethanol solution to each tube.
-
Add 4 drops of the corresponding alkyl fluoride solution to each test tube and mix.
-
Observe for the formation of a precipitate at room temperature over 15 minutes.
-
If no reaction occurs, warm the tubes in a 50°C water bath for 30 minutes.
-
Record the time until a precipitate appears. Faster formation indicates greater S(_N)1 reactivity.
Visualizations of Reaction Mechanisms and Workflows
Caption: S(_N)2 reaction mechanism workflow.
References
- 1. Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Alkyl Halides [jove.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 1-Fluoro-2-methylpropane and 1-Chloro-2-methylpropane
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-Fluoro-2-methylpropane and 1-Chloro-2-methylpropane (B167039). This document provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and structural visualizations.
This guide presents a comprehensive spectroscopic comparison of this compound and 1-Chloro-2-methylpropane. The objective is to provide researchers with the necessary data and methodologies to distinguish and characterize these two structurally similar halogenated alkanes. The information enclosed is crucial for various applications, including synthetic chemistry, reaction monitoring, and quality control in drug development processes where such structural motifs may be present.
Molecular Structures
The fundamental difference between the two compounds lies in the halogen substituent, which significantly influences their electronic and, consequently, their spectroscopic properties.
Figure 1: Molecular structures of this compound and 1-Chloro-2-methylpropane.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 1-Chloro-2-methylpropane.
Infrared (IR) Spectroscopy
| Vibrational Mode | This compound (cm⁻¹) (Predicted) | 1-Chloro-2-methylpropane (cm⁻¹)[1][2] |
| C-H stretch (alkane) | 2850-3000 | ~2880-3080 |
| C-H bend (alkane) | 1300-1500 | ~1300-1500 |
| C-C skeletal vibrations | ~1140-1175 | ~1140-1175, 790-840 |
| C-X stretch (X=Halogen) | 1000-1400 | ~580-780 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Environment | This compound (Predicted δ, ppm) | 1-Chloro-2-methylpropane (δ, ppm)[3] | Multiplicity | Integration |
| (CH ₃)₂CH- | ~0.9-1.1 | 1.01 | Doublet | 6H |
| (CH₃)₂CH - | ~1.8-2.2 | ~2.0 (multiplet) | Nonet | 1H |
| -CH ₂-X | ~4.2-4.5 (doublet of doublets) | 3.36 | Doublet | 2H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Environment | This compound (Predicted δ, ppm) | 1-Chloro-2-methylpropane (δ, ppm)[1] |
| (C H₃)₂CH- | ~20 | ~20 |
| (CH₃)₂C H- | ~30 | ~31 |
| -C H₂-X | ~85 (doublet, ¹JCF) | 52.5 |
Mass Spectrometry (MS)
| m/z | This compound (Predicted) | 1-Chloro-2-methylpropane[4] | Fragment Identity |
| 94 | - | [M+2]⁺ (low abundance) | C₄H₉³⁷Cl⁺ |
| 92 | - | [M]⁺ (low abundance) | C₄H₉³⁵Cl⁺ |
| 76 | [M]⁺ | - | C₄H₉F⁺ |
| 57 | [M-F]⁺ or [M-HF-H]⁺ | [M-Cl]⁺ | C₄H₉⁺ |
| 43 | - | Base Peak | C₃H₇⁺ |
| 41 | Base Peak | Present | C₃H₅⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid samples such as this compound and 1-Chloro-2-methylpropane.
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample is prepared by placing a drop of the compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty plates is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-25 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). The sample is then placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single peaks for each unique carbon atom.
Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Experimental Workflow
The general workflow for the spectroscopic analysis of the compounds is outlined below.
Figure 2: Generalized workflow for the spectroscopic analysis of liquid organic compounds.
References
- 1. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Reactivity of Isobutyl Fluoride vs. Tert-Butyl Fluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of isobutyl fluoride (B91410) and tert-butyl fluoride. The significant difference in their structural arrangement—isobutyl fluoride being a primary alkyl halide and tert-butyl fluoride a tertiary one—dictates markedly different behaviors in nucleophilic substitution and elimination reactions. This analysis is supported by established mechanistic principles and representative experimental data to inform reaction design and development.
Theoretical Reactivity Framework
The reactivity of an alkyl halide is primarily governed by the structure of the alkyl group, the nature of the leaving group, the strength of the nucleophile or base, and the solvent. For isobutyl and tert-butyl fluoride, the key differentiator is the substitution of the carbon atom bonded to the fluorine.
-
Tert-Butyl Fluoride (2-fluoro-2-methylpropane): As a tertiary alkyl fluoride, tert-butyl fluoride's reaction pathways are dominated by its ability to form a relatively stable tertiary carbocation upon departure of the fluoride ion.[1][2] The three methyl groups stabilize the positive charge through hyperconjugation and inductive effects.[1] Consequently, tert-butyl fluoride is expected to react primarily through unimolecular mechanisms: S(_N)1 (substitution) and E1 (elimination) .[3] The significant steric hindrance from the three methyl groups effectively blocks the backside attack required for a bimolecular (S(_N)2) reaction.[4][5]
-
Isobutyl Fluoride (1-fluoro-2-methylpropane): As a primary alkyl fluoride, isobutyl fluoride is sterically accessible to nucleophiles, suggesting a preference for the bimolecular S(N)2 pathway .[5] However, two factors significantly impede its reactivity. First, fluoride is a notoriously poor leaving group due to the strength of the C-F bond.[6][7] Second, while the alpha-carbon is primary, the branching at the beta-carbon (the isopropyl group) introduces steric hindrance that can slow the rate of S(_N)2 reactions compared to unbranched primary halides like n-propyl fluoride.[2] Unimolecular (S(_N)1/E1) pathways are highly unfavorable as they would require the formation of a very unstable primary carbocation.[1] With a strong, sterically hindered base, the E2 (elimination) mechanism can also occur.[2]
Data Presentation: Comparative Reactivity Summary
Direct quantitative rate comparisons for isobutyl fluoride and tert-butyl fluoride under identical conditions are scarce in the literature, primarily because their optimal reaction conditions differ drastically. The following table summarizes their expected reactivity based on mechanistic principles and data from analogous compounds.
| Reaction Type | Reagents & Conditions | Tert-Butyl Fluoride Reactivity | Isobutyl Fluoride Reactivity | Predominant Mechanism(s) for Tert-Butyl Fluoride | Predominant Mechanism(s) for Isobutyl Fluoride |
| Solvolysis | Polar Protic Solvent (e.g., 80% Ethanol (B145695)/Water), Heat | Moderate to Fast[8][9] | Negligible / Very Slow[10] | S(_N)1 / E1 | S(_N)2 (very slow) |
| Substitution | Strong Nucleophile (e.g., NaI in Acetone) | Negligible | Very Slow | - | S(_N)2 |
| Elimination | Strong, Hindered Base (e.g., KOtBu in t-BuOH) | Fast | Slow to Moderate | E2 / E1 | E2 |
| Elimination | Strong, Unhindered Base (e.g., NaOEt in EtOH) | Fast | Slow | E2 / E1 | E2 > S(_N)2 |
Note: Reactivity is relative. Alkyl fluorides are generally less reactive than other alkyl halides (Cl, Br, I). Reactions often require forcing conditions such as high temperatures or specialized catalysts.[2][7]
Mandatory Visualization
Reaction Pathways of Tert-Butyl Fluoride
Caption: S(_N)1 and E1 pathways for tert-butyl fluoride proceed via a common carbocation intermediate.
Reaction Pathways of Isobutyl Fluoride
Caption: Isobutyl fluoride reacts via concerted S(_N)2 or E2 mechanisms, avoiding unstable carbocations.
Logical Flowchart for Reactivity Prediction
Caption: Decision logic for predicting the major reaction pathway of alkyl fluorides.
Experimental Protocols
The following are representative protocols for evaluating the reactivity of isobutyl fluoride and tert-butyl fluoride under conditions favoring their respective dominant mechanisms.
Protocol 1: Comparative Solvolysis (S(_N)1/E1 Conditions)
Objective: To measure and compare the rates of solvolysis of tert-butyl fluoride and isobutyl fluoride in a polar protic solvent. The rate is determined by titrating the hydrofluoric acid (HF) produced over time.
Materials:
-
Tert-butyl fluoride
-
Isobutyl fluoride
-
Solvent: 80% (v/v) Ethanol / 20% deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath (set to 50 °C)
-
Reaction flasks, pipettes, burette
Procedure:
-
Prepare a 0.1 M solution of each alkyl fluoride in the 80% ethanol solvent.
-
Place 50 mL of each solution into separate, sealed reaction flasks and equilibrate them in the constant temperature water bath at 50 °C.
-
At timed intervals (e.g., every 20 minutes for tert-butyl fluoride; every 2 hours for isobutyl fluoride), withdraw a 5 mL aliquot from each flask and quench it in an ice bath to stop the reaction.
-
Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the produced HF with the standardized NaOH solution until a persistent pink endpoint is reached.
-
Record the volume of NaOH used. The concentration of HF produced is proportional to the extent of the reaction.
-
Continue taking aliquots until the reaction shows minimal change or is complete.
-
Plot the concentration of HF versus time and determine the initial reaction rate. A pseudo-first-order rate constant (k) can be calculated from the slope of a plot of ln(--INVALID-LINK--/--INVALID-LINK--) versus time.
Expected Outcome: Tert-butyl fluoride will show a significantly faster rate of acid production compared to isobutyl fluoride, consistent with a rate-determining S(_N)1 ionization step.[9] The rate for isobutyl fluoride is expected to be extremely slow under these conditions.
Protocol 2: Reaction with a Strong Base (E2 Conditions)
Objective: To compare the propensity for elimination of tert-butyl fluoride and isobutyl fluoride when treated with a strong, sterically hindered base. Product distribution can be analyzed by Gas Chromatography (GC).
Materials:
-
Tert-butyl fluoride
-
Isobutyl fluoride
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Internal standard for GC (e.g., undecane)
-
Reaction vials with septa, gas-tight syringes
-
Gas chromatograph with a suitable column (e.g., non-polar)
Procedure:
-
Prepare a 1.0 M solution of potassium tert-butoxide in anhydrous tert-butanol.
-
In separate sealed reaction vials, add 5 mL of the KOtBu solution and a known amount of the internal standard.
-
Heat the vials to a constant temperature (e.g., 60 °C).
-
Inject a known amount (e.g., 0.1 mmol) of either tert-butyl fluoride or isobutyl fluoride into its respective vial to initiate the reaction.
-
At timed intervals, withdraw a small sample (e.g., 0.1 mL) from the headspace or liquid phase with a gas-tight syringe.
-
Inject the sample directly into the GC to analyze for the formation of isobutene (the elimination product) and the consumption of the starting alkyl fluoride.
-
Quantify the amount of product formed relative to the internal standard.
-
Plot the concentration of isobutene versus time to compare the rates of elimination.
Expected Outcome: Both substrates will produce isobutene. Tert-butyl fluoride is expected to undergo elimination more rapidly than isobutyl fluoride.[11] For isobutyl fluoride, this reaction demonstrates the E2 pathway, while for tert-butyl fluoride, both E1 and E2 mechanisms may be operative, with E2 favored by the high concentration of strong base.[12][13]
Conclusion
The reactivity of isobutyl fluoride and tert-butyl fluoride is fundamentally dictated by their structure. Tert-butyl fluoride , a tertiary halide, reacts preferentially through unimolecular (S(_N)1 and E1) mechanisms that proceed via a stable carbocation intermediate. It is highly susceptible to solvolysis in polar protic solvents and elimination with strong bases. In contrast, isobutyl fluoride , a primary halide, is constrained to bimolecular (S(_N)2 and E2) pathways. Its reactivity is generally low due to the poor leaving group ability of fluoride and steric hindrance from β-carbon branching, making it significantly less reactive than its tertiary isomer under most conditions. Understanding these mechanistic dichotomies is crucial for predicting reaction outcomes and designing effective synthetic strategies in research and drug development.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. siue.edu [siue.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Correlation of the Rates of Solvolysis of i-Butyl Fluoroformate and a Consideration of Leaving-Group Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmdguru.com [pharmdguru.com]
- 12. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions | Pharmaguideline [pharmaguideline.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Fluorinated Alkane Characterization
For researchers, scientists, and drug development professionals, the precise characterization and quantification of fluorinated alkanes are crucial for ensuring product quality, safety, and regulatory compliance. The unique physicochemical properties imparted by fluorine atoms necessitate robust analytical methods for structural elucidation and purity assessment. Cross-validation, the process of comparing results from two or more distinct analytical techniques, is essential for confirming the accuracy and reliability of this data.[1][2]
This guide provides an objective comparison of the primary analytical techniques used for fluorinated alkane characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas (GC) or Liquid Chromatography (LC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an analytical technique depends on the specific analyte's properties—such as volatility and polarity—and the analytical objective, whether it is structural confirmation, impurity profiling, or quantification.
Table 1: High-Level Comparison of Key Analytical Techniques
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| ¹⁹F NMR Spectroscopy | Measures the nuclear magnetic resonance of the ¹⁹F nucleus. | Structural elucidation, quantification, purity assessment. | High sensitivity, 100% natural abundance of ¹⁹F, and a wide chemical shift range (~800 ppm) provide detailed structural information.[3][4] | Lower sensitivity than MS for trace analysis; complex spectra can be challenging to interpret without expertise. |
| GC-MS | Separates volatile compounds based on boiling point and partitioning, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile fluorinated alkanes. | High sensitivity and structural elucidation capabilities; ideal for separating complex mixtures.[5][6] | Not suitable for non-volatile compounds; highly reactive fluorine compounds can degrade the chromatographic column.[5][7] |
| LC-MS/MS | Separates compounds based on polarity, followed by tandem mass spectrometry. | Analysis of non-volatile, polar, or thermally labile fluorinated compounds. | Unparalleled sensitivity and high selectivity, making it ideal for trace-level quantification in complex matrices.[1] | Potential for significant background contamination from fluoropolymer components (e.g., PTFE) within the LC system.[3] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's molecular bonds. | Identification of functional groups (e.g., C-F, CF₂, CF₃). | Fast, often non-destructive, and excellent for confirming the presence of fluorinated moieties.[8][9] | Primarily a qualitative technique; not suitable for quantifying components in a mixture or distinguishing between isomers. |
Table 2: Performance Comparison for Volatile Fluorinated Alkane Analysis (HS-GC-MS)
| Parameter | Performance Metric | Analyte Example |
|---|---|---|
| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Tetrafluoroethylene (TFE)[1] |
| Application | Volatile organic compounds (VOCs), residual solvents, volatile monomers.[1] | - |
| Sample Preparation | Minimal; heating the sample to partition analytes into the headspace.[1] | - |
| Matrix Effects | Significantly minimized as the vapor phase is analyzed.[1] | - |
| Limit of Detection (LOD) | Typically in the low parts-per-billion (ppb) to parts-per-million (ppm) range. A reported MDL for 2-fluoro-2-methylpropane by GC/FID was 150 µL/L.[6] | - |
Table 3: Performance Comparison for Non-Volatile/Polar Fluorinated Compound Analysis (LC-MS/MS)
| Parameter | Performance Metric | Analyte Examples |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | PFOA, PFOS, PFHxS, GenX[1] |
| Application | Non-volatile and/or polar fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS).[1] | - |
| Sample Preparation | More involved; may require solid-phase extraction (SPE), dilution, and filtration.[3] | - |
| Matrix Effects | Can be significant; requires careful method development and often the use of internal standards.[1] | - |
| Limit of Detection (LOD) | Excellent; often in the low parts-per-trillion (ppt) to ppb range.[1] | - |
Table 4: Common Mass Fragments in Mass Spectrometry of Fluorinated Alkanes
| Ion Type | m/z | Description / Common Source |
|---|---|---|
| [CF₃]⁺ | 69 | A very stable and often abundant base peak from compounds containing a CF₃ group.[3][10] |
| [C₂F₅]⁺ | 119 | A common fragment from compounds with longer perfluoroalkyl chains.[3] |
| [M-F]⁺ | M-19 | Represents the loss of a fluorine radical from the molecular ion.[3] |
| [M-HF]⁺ | M-20 | Represents the loss of a neutral hydrogen fluoride (B91410) molecule if a hydrogen atom is present.[3] |
Table 5: Characteristic Infrared Absorption Bands for Fluorinated Alkanes
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-F Stretch | 1400 - 1000 | Strong absorption, often complex. The 1100-1250 cm⁻¹ range is particularly noted for C-F vibrational modes.[11] |
| -CF₂ Stretch | 1245 - 1145 | Strong, characteristic absorption bands.[11] |
| -CF₃ Stretch | 1241 - 1197 | Strong, characteristic absorption bands.[11] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and reliable data.
Protocol 1: ¹⁹F NMR Spectroscopy
This protocol outlines the basic steps for acquiring a ¹⁹F NMR spectrum for a purified fluorinated alkane.
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial.[3] Ensure the sample is fully dissolved.
-
Sample Transfer: Filter the solution through a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.[3]
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[3]
-
Set the spectrometer to the ¹⁹F nucleus frequency. The internationally accepted standard for ¹⁹F NMR is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[3]
-
-
Data Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., -250 to 50 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode and apply a baseline correction.[3]
-
Reference the spectrum using an appropriate standard.
-
Integrate signals for quantitative analysis and analyze coupling patterns for structural elucidation.[3]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for analyzing volatile fluorinated alkanes.
-
System Preparation:
-
Temperature and Method Settings:
-
Injector: Set to a temperature sufficient for rapid volatilization without thermal degradation (e.g., 250 °C).[3]
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp at a controlled rate (e.g., 10-30 °C/min) to a final temperature that ensures elution of all components (e.g., 250 °C).[12]
-
MS Transfer Line: Set temperature to prevent condensation (e.g., 280 °C).
-
MS Ion Source: Set to standard electron ionization (EI) at 70 eV.
-
MS Acquisition: Set the mass spectrometer to scan over a relevant mass range (e.g., 40-700 m/z).[12]
-
-
Sample Preparation & Injection:
-
Prepare the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject 1 µL of the sample into the GC using either a split or splitless injection mode.[3][12]
-
-
Data Acquisition and Analysis:
-
Start data acquisition at the moment of injection.
-
Identify peaks based on their retention times and by comparing their mass spectra to reference libraries (e.g., NIST).
-
Quantify using the peak area relative to an internal or external standard.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is for the analysis of non-volatile or polar fluorinated compounds.
-
System Preparation:
-
Equilibrate the LC system, preferably one free of fluoropolymer tubing, with the initial mobile phase conditions until a stable baseline is achieved.[3] A standard C18 column is often effective.[3]
-
Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a representative standard. Set the ionization mode (e.g., ESI negative).[3]
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to prepare calibration standards and working solutions, typically in the ng/mL to µg/mL range.[3]
-
Filter all solutions through a 0.22 µm non-fluorinated syringe filter (e.g., polypropylene).[3]
-
Transfer the filtered solutions to polypropylene (B1209903) autosampler vials.[3]
-
-
Method Blank: Prepare a method blank using the mobile phase to check for system contamination.[3]
-
Data Acquisition:
-
Inject the sample onto the LC column.
-
Run a gradient elution method (e.g., water/methanol with a buffer like ammonium (B1175870) acetate).
-
Set up the MS/MS acquisition method in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity, targeting the precursor and product ions of the analyte.[3]
-
-
Data Analysis:
-
Identify analytes based on retention time and the specific MRM transitions.
-
Quantify using a calibration curve generated from the prepared standards.
-
Mandatory Visualizations
Cross-Validation and Analytical Workflows
The following diagrams illustrate the logical workflows for cross-validating analytical methods and the individual processes for GC-MS and ¹⁹F NMR analysis.
Caption: General workflow for the cross-validation of two analytical methods.[5]
Caption: Operational workflow for the analysis of volatile fluorinated alkanes by GC-MS.[1][3]
Caption: Standard workflow for the characterization of fluorinated compounds by ¹⁹F NMR.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biophysics.org [biophysics.org]
- 5. benchchem.com [benchchem.com]
- 6. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)] [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rtilab.com [rtilab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Solvent Effects on the Stability of Isobutyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted stability of isobutyl fluoride (B91410) in various solvents, based on established principles of physical organic chemistry. Due to the limited availability of direct experimental studies on isobutyl fluoride, this comparison is grounded in the well-understood effects of solvents on the stability of related alkyl halides and their reaction intermediates. The stability of isobutyl fluoride is intrinsically linked to its propensity to undergo solvolysis, a reaction highly influenced by the surrounding solvent environment.
The primary pathway for the decomposition of a secondary alkyl fluoride like isobutyl fluoride in a solvent is expected to proceed via a mechanism with SN1 characteristics. This involves the formation of a carbocation intermediate. Therefore, the stability of isobutyl fluoride in a given solvent is inversely related to the solvent's ability to stabilize this carbocation and the departing fluoride ion.
Predicted Solvent Effects on Isobutyl Fluoride Stability
The stability of isobutyl fluoride is predicted to be lowest in polar protic solvents, intermediate in polar aprotic solvents, and highest in non-polar solvents.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen). They are highly effective at stabilizing both the carbocation intermediate through dipole-dipole interactions and the fluoride leaving group through hydrogen bonding. This strong solvation of the transition state and intermediates significantly lowers the activation energy for decomposition, thus reducing the stability of isobutyl fluoride.[1][2][3][4][5]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972) have a significant dipole moment but lack an acidic proton. They are proficient at solvating the carbocation intermediate but are less effective at solvating the anionic fluoride leaving group.[4][5] Consequently, they are expected to decrease the stability of isobutyl fluoride, but to a lesser extent than polar protic solvents.
-
Non-Polar Solvents: Solvents such as hexane (B92381) and toluene (B28343) have low dielectric constants and are poor at solvating charged species. The lack of stabilization for the carbocation and fluoride ion results in a high activation energy for decomposition, leading to a significantly higher stability of isobutyl fluoride in these environments.
The following table summarizes the predicted relative stability of isobutyl fluoride in a selection of representative solvents.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Relative Stability of Isobutyl Fluoride | Rationale for Predicted Stability |
| Water | Polar Protic | 80.1 | Very Low | Excellent stabilization of both the isobutyl carbocation and the fluoride anion through strong hydrogen bonding and high polarity.[1][3] |
| Methanol | Polar Protic | 32.7 | Low | Good stabilization of the carbocation and fluoride ion via hydrogen bonding.[2] |
| Ethanol | Polar Protic | 24.5 | Low | Similar to methanol, provides good stabilization for the ionic intermediates. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Moderate | Strong stabilization of the carbocation, but weaker stabilization of the fluoride anion.[4][5] |
| Acetone | Polar Aprotic | 20.7 | Moderate-High | Moderate stabilization of the carbocation and poor stabilization of the anion. |
| Dichloromethane | Polar Aprotic | 9.1 | High | Limited ability to stabilize charged intermediates. |
| Toluene | Non-Polar | 2.4 | Very High | Poor solvation of both the carbocation and the fluoride ion. |
| Hexane | Non-Polar | 1.9 | Very High | Very poor solvation of charged species, leading to a high barrier for decomposition. |
Experimental Protocol for Determining Isobutyl Fluoride Stability
The following outlines a general methodology for the quantitative determination of isobutyl fluoride stability in different solvents by monitoring its decomposition kinetics.
Objective: To determine the rate constant of decomposition for isobutyl fluoride in a range of solvents at a constant temperature.
Materials:
-
Isobutyl fluoride (high purity)
-
Anhydrous solvents (e.g., water, methanol, DMSO, hexane)
-
Internal standard (e.g., a stable, non-reactive fluorinated compound)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
-
Thermostatically controlled reaction vessels (e.g., sealed vials or a jacketed reactor)
-
Autosampler and syringe for sample injection
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of isobutyl fluoride in each of the selected solvents.
-
Add a known concentration of an internal standard to each solution. The internal standard is crucial for accurate quantification by correcting for variations in injection volume.
-
-
Reaction Conditions:
-
Place sealed vials containing the reaction mixtures into a thermostatically controlled environment (e.g., a heating block or water bath) set to a specific temperature (e.g., 50 °C). The temperature should be high enough to induce measurable decomposition over a reasonable timeframe but not so high as to cause instantaneous reaction.
-
-
Time-Course Analysis:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), remove a vial for each solvent from the heating block and immediately quench the reaction by cooling it in an ice bath.
-
Analyze the composition of each sample using GC-FID or GC-MS.
-
-
Quantification:
-
The concentration of isobutyl fluoride at each time point is determined by comparing the peak area of isobutyl fluoride to the peak area of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of isobutyl fluoride versus time for each solvent.
-
For a first-order decomposition reaction, the plot will be linear, and the negative of the slope will be the rate constant (k) for the decomposition in that solvent.
-
Compare the rate constants across the different solvents. A larger rate constant indicates lower stability.
-
Visualizations
Caption: Workflow for determining isobutyl fluoride stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. users.wfu.edu [users.wfu.edu]
- 5. solvent effect on SN1 reaction.pptx [slideshare.net]
Safety Operating Guide
Proper Disposal of 1-Fluoro-2-methylpropane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-fluoro-2-methylpropane (isobutyl fluoride) is critical to ensure laboratory safety and environmental protection. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal plan based on the properties of structurally similar chemicals and general principles of hazardous waste management. This information is intended to supplement, not replace, institutional and regulatory guidelines.
Key Safety and Disposal Information
All quantitative data for this compound and related compounds are summarized below. Note the absence of specific toxicity and ecotoxicity data for this compound, necessitating a cautious approach to its handling and disposal.
| Property | This compound | 1-Chloro-2-methylpropane (analogue) |
| CAS Number | 359-00-2[1][2] | 513-36-0 |
| Molecular Formula | C4H9F[1][2] | C4H9Cl |
| Molecular Weight | 76.11 g/mol [1][2] | 92.57 g/mol |
| Boiling Point | 22 °C[3] | 68-69 °C |
| Flash Point | No data available | -7 °C / 19.4 °F |
| Flammability | Assumed to be highly flammable | Highly flammable liquid and vapor |
| Toxicity Data | No data available | No data available |
| Ecotoxicity Data | No data available | No data available |
| Disposal Recommendation | Dispose of as hazardous waste. Contact a licensed professional waste disposal service.[4] | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Step-by-Step Disposal Procedure:
-
Characterization as Hazardous Waste: Given its properties as a flammable liquid and a fluorinated hydrocarbon, this compound must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A flame-retardant lab coat.
-
Closed-toe shoes.
-
-
Containerization:
-
Store waste this compound in a dedicated, properly sealed, and clearly labeled waste container. The container should be made of a material compatible with flammable organic compounds.
-
The label should include the chemical name ("this compound" or "Isobutyl fluoride"), the hazard pictograms for flammable liquids, and the date of accumulation.
-
-
Storage:
-
Store the waste container in a well-ventilated, cool, and dry area designated for flammable hazardous waste.
-
Keep the container away from sources of ignition, heat, sparks, and incompatible materials such as strong oxidizing agents.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
-
Spill Management:
-
In case of a spill, evacuate the area and remove all ignition sources.
-
Ventilate the area.
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
